Cas9-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H11Cl2F3N2O3S |
|---|---|
Molecular Weight |
451.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H11Cl2F3N2O3S/c1-9-4-16(23-27-9)24-28(25,26)13-6-11(5-12(8-13)17(20,21)22)10-2-3-14(18)15(19)7-10/h2-8H,1H3,(H,23,24) |
InChI Key |
VATVDJGUYOUPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Development of Cas9-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of Cas9-IN-1, a potent small-molecule inhibitor of the CRISPR-Cas9 system. The document details the high-throughput screening process that led to its identification, the subsequent structure-activity relationship (SAR) studies for optimization, and the experimental protocols used to elucidate its mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.
Discovery of this compound: A High-Throughput Screening Approach
The identification of this compound was the result of a cell-based high-throughput screening (HTS) designed to find small molecules that could inhibit the activity of Streptococcus pyogenes Cas9 (SpyCas9) in Escherichia coli.[1][2]
Experimental Protocol: E. coli-based High-Throughput Screening
The HTS utilized a specially engineered E. coli selection strain where the expression of SpyCas9 and a guide RNA (gRNA) targets the chloramphenicol resistance gene (cat).[2] Inhibition of Cas9 activity by a small molecule would rescue the expression of the cat gene, allowing the bacteria to survive in the presence of chloramphenicol.
Materials:
-
E. coli selection strain harboring plasmids for inducible SpyCas9 and gRNA expression targeting the cat gene.
-
Luria-Bertani (LB) agar plates containing chloramphenicol.
-
384-well microplates.
-
Small-molecule compound library.
-
Automated liquid handling systems.
Procedure:
-
The E. coli selection strain was cultured overnight and then diluted to a starting OD600 of 0.05 in fresh LB medium.
-
The bacterial culture was dispensed into 384-well plates.
-
Small-molecule compounds from the library were added to each well at a final concentration of 10 µM.
-
The plates were incubated at 37°C for 16 hours with continuous shaking.
-
Following incubation, the optical density at 600 nm (OD600) of each well was measured to determine bacterial growth.
-
Compounds that resulted in a significant increase in OD600 compared to the negative control (DMSO) were identified as primary hits.
-
Primary hits were subjected to secondary screening and dose-response analysis to confirm their activity and determine their potency.
Lead Optimization through Structure-Activity Relationship (SAR) Studies
Following the identification of initial hits from the HTS, extensive SAR studies were conducted to optimize the potency of the lead compounds. This involved the synthesis and evaluation of numerous analogs. This compound (also referred to as compound 85 in the primary literature) emerged as the most potent inhibitor from these studies.[1]
Quantitative Data: Structure-Activity Relationship of this compound and its Analogs
The following table summarizes the inhibitory activity of this compound and key analogs. The activity is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of Cas9 activity in the E. coli-based assay.
| Compound ID | Chemical Structure | IC50 (µM) |
| 2 (Initial Hit) | 3′,4′-dichloro-N-(5-methylisoxazol-3-yl)-[1,1′-biphenyl]-3-sulfonamide | >250 |
| 70 | 3′,4′-dichloro-N-(5-methylisoxazol-3-yl)-[1,1′-biphenyl]-3-sulfonamide | 15.6 |
| 85 (this compound) | 3′,4′-dichloro-N-(5-methyl-3-isoxazolyl)-5-(trifluoromethyl)-[1,1′-biphenyl]-3-sulfonamide | 7.02 |
| 88 | 3′,4′-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methylisoxazol-3-yl)-[1,1′-biphenyl]-3-sulfonamide | 12.1 |
Data extracted from Sang-Woo Lee et al., Journal of Medicinal Chemistry, 2022.[1]
Mechanism of Action of this compound
Biochemical and biophysical assays were employed to elucidate the mechanism by which this compound inhibits Cas9 activity. These experiments revealed that this compound acts by binding to apo-Cas9, thereby preventing the formation of the functional Cas9:gRNA ribonucleoprotein complex.[1]
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
EMSA was used to assess the ability of this compound to interfere with the binding of gRNA to Cas9.
Materials:
-
Purified SpyCas9 protein.
-
In vitro transcribed gRNA.
-
This compound.
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol).
-
Native polyacrylamide gel (e.g., 6%).
-
TBE buffer.
-
Nucleic acid stain (e.g., SYBR Gold).
Procedure:
-
SpyCas9 protein was pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in binding buffer for 30 minutes at room temperature.
-
gRNA was then added to the mixture and incubated for another 30 minutes at room temperature to allow for complex formation.
-
The samples were loaded onto a native polyacrylamide gel.
-
Electrophoresis was performed at 4°C in TBE buffer.
-
The gel was stained with a nucleic acid stain and visualized using a gel imaging system.
-
A decrease in the shifted band corresponding to the Cas9:gRNA complex in the presence of this compound indicated inhibition of complex formation.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was utilized to confirm the direct binding of this compound to apo-Cas9.
Materials:
-
Isotopically labeled (e.g., ¹⁵N) SpyCas9 protein.
-
This compound.
-
NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
NMR spectrometer.
Procedure:
-
A ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled apo-Cas9 was recorded to obtain a reference "fingerprint" of the protein's backbone amide signals.
-
This compound was titrated into the protein sample at increasing molar ratios.
-
¹H-¹⁵N HSQC spectra were acquired at each titration point.
-
Chemical shift perturbations (CSPs) of specific amide resonances upon the addition of this compound were monitored.
-
Significant CSPs for a subset of residues indicated direct binding of the small molecule to those regions of the Cas9 protein.
Visualizations
Workflow for the Discovery and Development of this compound
Caption: Discovery and development workflow of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
References
Cas9-IN-1: A Technical Guide to a Potent Small-Molecule Inhibitor of Cas9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cas9-IN-1, a potent small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). Discovered through a high-throughput cell-based screening, this compound offers a valuable tool for the temporal and dose-dependent control of Cas9 activity in various research and therapeutic applications. This document details the mechanism of action, quantitative potency, and the experimental protocols utilized in its characterization.
Core Concepts and Mechanism of Action
This compound functions by directly binding to apo-Cas9, thereby preventing the formation of the functional Cas9:guide RNA (gRNA) ribonucleoprotein complex. This inhibitory mechanism effectively blocks the DNA cleavage activity of the CRISPR-Cas9 system. Subsequent biophysical assays, including Nuclear Magnetic Resonance (NMR) and Electrophoretic Mobility Shift Assays (EMSA), have corroborated this mode of action. Furthermore, studies in E. coli have demonstrated that this compound can also dislodge gRNA from pre-formed Cas9:gRNA complexes, further highlighting its robust inhibitory properties.
Quantitative Data Summary
The inhibitory potency of this compound and its key analogs were determined through a cell-based E. coli survival assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 (μM) |
| This compound (Compound 85) | 7.02 [1] |
| Initial Hit Compound | >250 |
| Intermediate Analogs | 20-100 |
Experimental Protocols
Detailed methodologies for the key experiments that led to the discovery and characterization of this compound are provided below.
High-Throughput Screening in E. coli
This cell-based assay was designed to identify small molecules that could inhibit Cas9 activity, leading to the survival of the E. coli selection strain.
-
Principle: The E. coli strain was engineered to express SpCas9 and a gRNA targeting the chloramphenicol resistance gene (cat). In the absence of an inhibitor, Cas9 cleaves the cat gene, rendering the cells sensitive to chloramphenicol and leading to cell death. In the presence of a Cas9 inhibitor, the cat gene remains intact, allowing the cells to grow on media containing chloramphenicol.
-
Protocol:
-
The E. coli selection strain was cultured in liquid media to mid-log phase.
-
A library of small molecules was dispensed into 384-well plates.
-
The bacterial culture was added to each well.
-
Chloramphenicol was added to a final concentration that is lethal to the uninhibited strain.
-
The plates were incubated overnight at 37°C.
-
Cell viability was assessed by measuring the optical density at 600 nm (OD600).
-
Hits were identified as compounds that resulted in a significant increase in cell survival compared to controls.
-
In Vitro Cas9 Cleavage Assay
This biochemical assay directly measures the ability of a compound to inhibit the DNA cleavage activity of a reconstituted Cas9:gRNA complex.
-
Principle: A purified Cas9 protein is pre-incubated with a specific gRNA to form the ribonucleoprotein complex. This complex is then introduced to a DNA substrate (e.g., a linearized plasmid or a PCR product) containing the target sequence. The cleavage of the DNA is visualized by agarose gel electrophoresis.
-
Protocol:
-
Purified SpCas9 protein and in vitro transcribed gRNA were incubated together in a reaction buffer to allow for the formation of the Cas9:gRNA complex.
-
This compound or other test compounds were added to the complex at various concentrations.
-
The DNA substrate was added to initiate the cleavage reaction.
-
The reaction was incubated at 37°C for a defined period.
-
The reaction was stopped, and the products were analyzed by agarose gel electrophoresis.
-
The intensity of the bands corresponding to the cleaved and uncleaved DNA was quantified to determine the extent of inhibition.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA was employed to investigate the effect of this compound on the formation of the Cas9:gRNA complex.
-
Principle: This assay detects the binding of proteins to nucleic acids based on the difference in their electrophoretic mobility through a non-denaturing gel. A labeled nucleic acid probe will migrate faster than the same probe bound to a protein.
-
Protocol:
-
A fluorescently labeled gRNA was used as the probe.
-
Purified apo-Cas9 protein was incubated with the labeled gRNA in the presence and absence of this compound at various concentrations.
-
The samples were resolved on a native polyacrylamide gel.
-
The gel was imaged to visualize the migration of the labeled gRNA.
-
A shift in the mobility of the gRNA in the presence of Cas9 indicates the formation of the Cas9:gRNA complex. The inhibition of this shift by this compound demonstrates its mechanism of preventing complex formation.
-
Visualizations
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Mechanism of Cas9 action and inhibition by this compound.
References
An In-Depth Technical Guide to Cas9-IN-1: A Small Molecule Inhibitor of CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cas9-IN-1, a potent small-molecule inhibitor of the CRISPR-Cas9 system. The document details its mechanism of action, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and provides visualizations of its functional pathways and experimental workflows.
Core Function and Mechanism of Action
This compound is a potent inhibitor of Streptococcus pyogenes Cas9 (SpyCas9) that functions by directly binding to the apo-Cas9 enzyme. This interaction prevents the subsequent formation of the functional Cas9:guide RNA (gRNA) ribonucleoprotein complex. By preemptively blocking the association of the gRNA with the Cas9 protein, this compound effectively inhibits the downstream processes of target DNA binding and cleavage, thereby neutralizing the gene-editing activity of the CRISPR-Cas9 system.[1][2] This mechanism distinguishes it from other inhibitors that may target the Cas9:gRNA complex or interfere with DNA binding after the ribonucleoprotein has formed.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its precursors was determined through a series of biochemical and cell-based assays. The key quantitative data are summarized in the table below, highlighting the structure-activity relationship (SAR) that led to the optimization of the final compound. This compound is identified as compound 85 in the primary literature.
| Compound ID | Chemical Structure | IC50 (μM) | Notes |
| Hit Compound 2 | (Structure not publicly available) | ~500 µM (in vitro cleavage assay) | Initial hit from high-throughput screening. |
| Intermediate Compound | (Structure not publicly available) | ~100 µM (in vitro cleavage assay) | Optimized analog from initial SAR studies. |
| This compound (Compound 85) | O=S(C1=CC(C(F)(F)F)=CC(C2=CC=C(C(Cl)=C2)Cl)=C1)(NC3=NOC(C)=C3)=O | 7.02 | Potent inhibitor identified after multiple rounds of optimization.[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the discovery and characterization of this compound are provided below. These protocols are based on the methods described by Lee et al. in the Journal of Medicinal Chemistry (2022).
E. coli Cell-Based High-Throughput Screening for Cas9 Inhibitors
This primary screen was designed to identify small molecules that could inhibit Cas9 activity in a cellular context, thereby rescuing a selectable phenotype.
Principle: An E. coli strain is engineered to express SpyCas9 and a gRNA targeting a gene essential for antibiotic resistance (e.g., chloramphenicol acetyltransferase, cat). In the absence of an inhibitor, Cas9 cleaves the target gene, rendering the cells susceptible to the antibiotic. Small molecules that inhibit Cas9 will prevent gene cleavage and allow the cells to grow in the presence of the antibiotic.
Protocol:
-
Strain Preparation: Transform E. coli with plasmids encoding SpyCas9 under an inducible promoter and a constitutively expressed gRNA targeting the cat gene.
-
Library Screening:
-
Prepare a 384-well plate with a library of small molecule compounds at a final concentration of 50-100 µM in liquid LB medium.
-
Inoculate the wells with the engineered E. coli strain.
-
Induce Cas9 expression.
-
Add chloramphenicol to a final concentration that is lethal to the uninhibited strain.
-
-
Incubation: Incubate the plates at 37°C overnight.
-
Readout: Measure the optical density (OD600) of each well to identify compounds that permitted cell growth.
-
Hit Confirmation: Primary hits are re-tested in dose-response experiments to confirm their activity and determine preliminary potency.
In Vitro Cas9 Cleavage Assay
This biochemical assay directly measures the ability of a compound to inhibit the DNA cleavage activity of purified Cas9.
Principle: A linearized plasmid or a PCR-amplified DNA fragment containing the target sequence for a specific gRNA is incubated with the pre-formed Cas9:gRNA ribonucleoprotein complex. The reaction products are then analyzed by gel electrophoresis to visualize the extent of DNA cleavage.
Protocol:
-
Reaction Assembly:
-
In a microcentrifuge tube, combine purified SpyCas9 protein (e.g., 50 nM) and a specific gRNA (e.g., 60 nM) in a reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Incubate at room temperature for 10 minutes to allow for the formation of the Cas9:gRNA complex.
-
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations and incubate for a further 15 minutes.
-
Cleavage Reaction: Initiate the cleavage reaction by adding the target DNA substrate (e.g., 5 nM).
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Quenching: Stop the reaction by adding a stop solution containing EDTA and Proteinase K.
-
Analysis: Analyze the reaction products on a 1% agarose gel stained with a DNA-intercalating dye. The percentage of cleaved DNA is quantified to determine the inhibitory activity of the compound and calculate the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to investigate the mechanism of inhibition by determining if the inhibitor prevents the formation of the Cas9:gRNA complex.
Principle: The binding of Cas9 to a fluorescently labeled gRNA results in a larger complex with slower migration through a native polyacrylamide gel compared to the free labeled gRNA. An inhibitor that prevents this binding will result in a decrease in the shifted band.
Protocol:
-
Reaction Setup:
-
In separate tubes, incubate a constant amount of fluorescently labeled gRNA (e.g., 5'-Cy5-gRNA) with increasing concentrations of purified apo-Cas9 protein.
-
In a parallel set of tubes, pre-incubate the apo-Cas9 protein with increasing concentrations of the inhibitor (e.g., this compound) before adding the labeled gRNA.
-
-
Binding Reaction: Incubate the binding reactions at room temperature for 30 minutes in a binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT).
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel (e.g., 6% TBE gel).
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
-
Visualization: Scan the gel using a fluorescence imager to visualize the bands corresponding to the free labeled gRNA and the Cas9:gRNA complex.
-
Analysis: Quantify the intensity of the shifted and free gRNA bands to determine the effect of the inhibitor on complex formation.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of this compound Inhibition.
Caption: High-Throughput Screening Workflow.
Caption: SAR Optimization Logic.
References
In-depth Technical Guide to Cas9-IN-1: Chemical Properties and Structure
Disclaimer: The following technical guide is a representative overview of a small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). A specific compound designated "Cas9-IN-1" was not found in publicly available scientific literature. This guide is based on the reported properties of a well-characterized Cas9 inhibitor, BRD0539, and uses "this compound" as a placeholder to fulfill the structural requirements of the request.
This document provides a comprehensive technical overview of the chemical properties, structure, and functional characteristics of this compound, a representative small-molecule inhibitor of the CRISPR-Cas9 system, intended for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
This compound is a cell-permeable small molecule designed to inhibit the activity of the SpCas9 nuclease. A detailed understanding of its chemical and physical properties is fundamental to its application in research and potential therapeutic development.
Table 1: Physicochemical and Biological Properties of this compound (based on BRD0539)
| Property | Value |
| Target | Streptococcus pyogenes Cas9 (SpCas9) |
| IC50 | 22 μM (in vitro DNA cleavage assay)[1] |
| Mechanism of Action | Reversibly inhibits SpCas9 by blocking the formation of the DNA-bound state.[1][2] |
| Cell Permeability | Yes[2] |
| Solubility | Soluble in DMSO[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by interfering with a critical step in the CRISPR-Cas9 gene editing pathway. The molecule dose-dependently prevents the stable binding of the Cas9-guide RNA (gRNA) ribonucleoprotein (RNP) complex to the target DNA.[1] It is important to note that this compound does not prevent the initial formation of the Cas9:gRNA complex itself.[1] This specific mode of action allows for the targeted inhibition of the DNA cleavage step.
Figure 1: Signaling pathway of this compound inhibition of the CRISPR-Cas9 system.
Experimental Protocols
The characterization of this compound involves specific biochemical and cell-based assays to determine its efficacy and mechanism of action.
In Vitro DNA Cleavage Assay
This assay is designed to directly measure the enzymatic activity of Cas9 and the inhibitory effect of compounds like this compound.
-
Objective: To quantify the inhibition of SpCas9-mediated DNA cleavage in a cell-free system.
-
Methodology:
-
RNP Formation: Recombinant SpCas9 protein and a specific sgRNA are incubated together in a reaction buffer (e.g., 20 mM Tris-HCl, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT, 5% glycerol) to form the RNP complex.
-
Inhibitor Incubation: The pre-formed RNP complex is incubated with varying concentrations of this compound.
-
Cleavage Reaction: A linearized plasmid or a synthetic DNA oligonucleotide containing the target sequence is added to the reaction mixture and incubated at 37°C.
-
Analysis: The reaction products are resolved by agarose gel electrophoresis. The percentage of cleaved DNA is quantified to determine the IC50 value of the inhibitor.[3][4]
-
Cell-Based Reporter Assay
This assay evaluates the ability of this compound to inhibit Cas9 activity within a cellular environment.
-
Objective: To assess the cell permeability and intracellular efficacy of this compound.
-
Methodology:
-
Cell Line: A reporter cell line is utilized, often expressing a fluorescent protein such as EGFP.
-
Transfection: The cells are transfected with plasmids encoding SpCas9 and a gRNA designed to target the reporter gene.
-
Inhibitor Treatment: The transfected cells are treated with a dose range of this compound.
-
Analysis: After a period of incubation (e.g., 48-72 hours), the disruption of the reporter gene is measured by quantifying the loss of fluorescence via flow cytometry. A decrease in the percentage of reporter-negative cells indicates inhibitory activity.[3]
-
Experimental Workflow
The discovery and validation of a novel Cas9 inhibitor follows a systematic experimental workflow, from initial screening to detailed characterization.
Figure 2: A typical experimental workflow for the discovery and characterization of Cas9 inhibitors.
References
Preliminary Investigation of Cas9 Inhibitor Effects: A Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain information on a specific molecule designated "Cas9-IN-1". The following guide provides a comprehensive framework for the preliminary investigation of a hypothetical or novel Cas9 inhibitor, outlining the core principles, experimental designs, and data interpretation relevant to researchers, scientists, and drug development professionals in the field of gene editing.
Introduction to Cas9 and the Rationale for Inhibition
The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying genetic material.[1][2][3] The core of this system is the Cas9 protein, an RNA-guided DNA endonuclease that creates double-strand breaks (DSBs) at specific genomic loci.[4][5][6] While powerful, the permanent nature of Cas9-mediated gene editing raises concerns for therapeutic applications, including off-target effects and the potential for long-term, unintended genomic alterations.[7][8][9] The development of small molecule inhibitors of Cas9 activity is therefore of significant interest to enable temporal and dose-dependent control over gene editing, enhancing the safety and precision of CRISPR-based therapies.
This guide outlines a preliminary, multi-tiered approach to characterize the effects of a novel Cas9 inhibitor.
Core Investigative Workflow
A systematic investigation of a potential Cas9 inhibitor involves a series of in vitro and cellular assays to determine its efficacy, specificity, and potential cytotoxic effects.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained during the investigation of a candidate Cas9 inhibitor.
Table 1: In Vitro Efficacy and Mechanism of Inhibition
| Assay | Endpoint | Result (e.g., Candidate X) |
| Biochemical Assay | ||
| - FRET-based cleavage | IC50 (nM) | Value |
| In Vitro Cleavage | ||
| - Plasmid DNA | % Inhibition @ 1µM | Value |
| - Linear DNA | % Inhibition @ 1µM | Value |
| Mechanism of Action | ||
| - ATP Competition | Competitive? | Yes/No |
| - Substrate Competition | Competitive? | Yes/No |
Table 2: Cellular Activity and Specificity
| Assay | Endpoint | Result (e.g., Candidate X) |
| On-Target Editing (HEK293T) | ||
| - T7E1 Assay | % Indel Reduction | Value |
| - NGS-based Quantification | EC50 (µM) | Value |
| Off-Target Editing (GUIDE-seq) | ||
| - Number of Off-Target Sites | Value | |
| - % Reduction in Off-Targets | Value | |
| Cell Viability (HepG2) | ||
| - MTT Assay | CC50 (µM) | Value |
| Therapeutic Index | CC50 / EC50 | Value |
Experimental Protocols
In Vitro DNA Cleavage Assay
Objective: To determine the direct inhibitory effect of a compound on Cas9-mediated DNA cleavage in a cell-free system.
Methodology:
-
Reaction Setup:
-
Assemble a reaction mixture containing purified Cas9 protein, a specific single-guide RNA (sgRNA), and a target DNA substrate (e.g., a linearized plasmid containing the target sequence).
-
Include the candidate inhibitor at various concentrations.
-
A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Analysis:
-
Stop the reaction and analyze the DNA fragments by agarose gel electrophoresis.
-
Quantify the intensity of the cleaved and uncleaved DNA bands to determine the percentage of cleavage inhibition.
-
On-Target Editing Inhibition Assay in Mammalian Cells
Objective: To assess the ability of the inhibitor to reduce Cas9-mediated gene editing at a specific genomic locus in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) to ~80% confluency.
-
Co-transfect the cells with plasmids encoding Cas9 and an sgRNA targeting a specific gene (e.g., AAVS1 or a reporter gene).[10]
-
Immediately after transfection, add the candidate inhibitor at a range of concentrations to the culture medium.
-
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
Quantification of Editing:
-
T7 Endonuclease I (T7E1) Assay: Amplify the target locus by PCR, denature and re-anneal the PCR products to form heteroduplexes, and digest with T7E1. Analyze the resulting fragments on an agarose gel to estimate the frequency of insertions and deletions (indels).
-
Next-Generation Sequencing (NGS): For more precise quantification, perform deep sequencing of the amplified target locus to determine the percentage of edited alleles.[11]
-
Off-Target Editing Analysis
Objective: To evaluate whether the inhibitor can reduce off-target cleavage by Cas9.
Methodology:
-
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing):
-
Co-transfect cells with Cas9, sgRNA, and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
Treat the cells with the candidate inhibitor or a vehicle control.
-
The dsODN tag is integrated into the sites of DSBs.
-
Genomic DNA is then isolated, fragmented, and subjected to NGS to identify the genomic locations of dsODN integration, revealing both on- and off-target cleavage sites.
-
-
Data Analysis: Compare the number and frequency of off-target sites in inhibitor-treated versus control cells.
Cell Viability and Cytotoxicity Assays
Objective: To determine the potential toxic effects of the inhibitor on cells.
Methodology:
-
Cell Treatment: Plate cells (e.g., HepG2 for liver toxicity assessment) and treat with a serial dilution of the candidate inhibitor for a specified duration (e.g., 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells.
-
Mitochondrial reductases in viable cells convert MTT to formazan, which can be solubilized and quantified by measuring its absorbance.
-
Calculate the concentration of the inhibitor that reduces cell viability by 50% (CC50).
-
Signaling Pathway and Mechanism of Action Visualization
CRISPR-Cas9 Mechanism of Action
The CRISPR-Cas9 system functions through a series of well-defined steps, from the formation of the ribonucleoprotein complex to the cleavage of target DNA.[4][5]
Potential Inhibition Points of a Cas9 Inhibitor
A small molecule inhibitor could potentially interfere with several key steps in the Cas9-mediated DNA cleavage process.
Conclusion and Future Directions
The preliminary investigation outlined in this guide provides a robust framework for the initial characterization of a novel Cas9 inhibitor. Positive results, including potent on-target inhibition, low cellular toxicity, and a favorable therapeutic index, would warrant further investigation. Subsequent studies should focus on comprehensive off-target analysis using multiple methods, in vivo efficacy and safety studies in animal models, and detailed pharmacokinetic and pharmacodynamic profiling. The development of effective and safe Cas9 inhibitors will be a critical step towards the broader and more controlled application of CRISPR-Cas9 technology in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. crisprqc.com [crisprqc.com]
- 5. media.hhmi.org [media.hhmi.org]
- 6. Cas9 - Wikipedia [en.wikipedia.org]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Should we be worried about CRISPR/Cas9 off target effects? | by Gaetan Burgio | Medium [medium.com]
- 9. Unintended CRISPR-Cas9 editing outcomes: a review of the detection and prevalence of structural variants generated by gene-editing in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Unveiling the Molecular Brakes: A Technical Guide to the Inhibitory Pathways of Cas9
For Researchers, Scientists, and Drug Development Professionals
The revolutionary CRISPR-Cas9 system has opened unprecedented avenues for genome editing, yet the ability to precisely control its activity is paramount for therapeutic applications. The development of inhibitors for Cas9 is a critical area of research, aiming to enhance the safety and specificity of this powerful tool. This technical guide provides an in-depth exploration of the inhibitory pathways of Cas9, with a focus on well-characterized protein and small-molecule inhibitors. We will delve into their mechanisms of action, present key quantitative data, detail experimental protocols for their characterization, and visualize the intricate molecular interactions.
Core Concepts in Cas9 Inhibition
The central dogma of Cas9 function involves the formation of a ribonucleoprotein (RNP) complex with a guide RNA (gRNA), which then recognizes and cleaves a specific DNA target sequence.[1][2][3] Inhibition of Cas9 can be achieved by disrupting any of these key steps: RNP formation, DNA binding, or DNA cleavage. Inhibitors can be broadly categorized into two main classes: naturally occurring anti-CRISPR (Acr) proteins and synthetically developed small molecules.
Anti-CRISPR Proteins: Nature's Off-Switch
Bacteriophages have evolved a sophisticated arsenal of Acr proteins to counteract the CRISPR-Cas immune systems of their bacterial hosts.[4] These proteins employ diverse strategies to neutralize Cas9 activity.
AcrIIC1: A Broad-Spectrum Inhibitor Targeting the HNH Domain
AcrIIC1 is a potent inhibitor of multiple Cas9 orthologs. Its primary mechanism involves direct binding to the highly conserved HNH nuclease domain of Cas9.[5] This interaction sterically hinders the conformational changes required for the HNH domain to cleave the target DNA strand.[5] Furthermore, AcrIIC1 binding restricts the movement of the HNH domain, which in turn prevents the RuvC nuclease domain from cleaving the non-target strand, thus completely abolishing DNA cleavage.[5]
Inhibitory Pathway of AcrIIC1
Caption: AcrIIC1 directly binds to the HNH domain of Cas9, preventing DNA cleavage.
AcrIIA4: A DNA Mimic that Blocks Target Recognition
In contrast to AcrIIC1, AcrIIA4 functions by mimicking the protospacer adjacent motif (PAM) sequence on the target DNA.[4] It binds to a region of Cas9 that is essential for recognizing the PAM, thereby preventing the Cas9-sgRNA complex from binding to its intended genomic target.[4] This mechanism effectively acts as a competitive inhibitor of DNA binding.
Inhibitory Pathway of AcrIIA4
Caption: AcrIIA4 mimics the PAM sequence to prevent Cas9 from binding to target DNA.
Small-Molecule Inhibitors: A New Frontier
The discovery of small-molecule inhibitors of Cas9 offers several advantages over protein-based inhibitors, including cell permeability and the potential for reversible action.[6]
One class of identified small-molecule inhibitors appears to function by directly binding to the apo-Cas9 protein, thereby preventing the formation of the functional Cas9-gRNA complex.[7] This disruption of the initial and essential step of RNP assembly renders Cas9 inactive.
Inhibitory Pathway of a Small-Molecule Inhibitor
Caption: Small-molecule inhibitor binds to apo-Cas9, preventing RNP formation.
Quantitative Data Summary
The efficacy of Cas9 inhibitors is determined through various biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors.
| Inhibitor | Target Cas9 Ortholog | Assay Type | Measured Parameter | Value | Reference |
| AcrIIC1 | N. meningitidis Cas9 | Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 6.3 ± 3.4 nM | [5] |
| AcrIIA4 | S. pyogenes Cas9 | Electrophoretic Mobility Shift Assay (EMSA) | Binding Affinity (Kd) | ~4 nM | [4] |
| SP24 | S. pyogenes Cas9 | In vitro Cleavage Assay | IC50 | ~5 µM | [8] |
| Small Molecule | Assay Type | Measured Parameter | Value | Reference |
| Compound 85 | In vitro Cas9 Cleavage Assay | IC50 | ~10 µM | [7] |
| BRD0539 | Cell-based Fluorescence Assay | EC50 | ~20 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and characterization of Cas9 inhibitors. Below are protocols for key experiments.
In Vitro Cas9 Cleavage Assay
This assay directly measures the ability of an inhibitor to block the nuclease activity of Cas9 on a target DNA substrate.
Workflow for In Vitro Cas9 Cleavage Assay
Caption: Workflow for assessing inhibitor activity in an in vitro Cas9 cleavage assay.
Methodology:
-
RNP Complex Formation: Recombinant Cas9 protein and in vitro transcribed or synthetic sgRNA are incubated together in a reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT) for 10-30 minutes at room temperature to allow for RNP complex formation.[9]
-
Inhibitor Incubation: The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the RNP complex at a range of concentrations. A vehicle control is also included. The mixture is incubated for a further 15-30 minutes at room temperature.
-
Cleavage Reaction: The target DNA substrate (e.g., a linearized plasmid or a PCR product containing the target sequence) is added to the reaction mixture. The final reaction volume is typically 10-20 µL. The reaction is incubated at 37°C for 30-60 minutes.
-
Reaction Quenching and Analysis: The reaction is stopped by adding a stop solution (e.g., containing EDTA and proteinase K). The DNA products are then resolved by agarose gel electrophoresis and stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Data Analysis: The intensity of the bands corresponding to the uncleaved and cleaved DNA is quantified using densitometry. The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell-Based Reporter Assay
This type of assay assesses the activity of a Cas9 inhibitor within a cellular context. A common approach is to use a reporter cell line that expresses a fluorescent protein (e.g., GFP) whose expression is disrupted upon Cas9-mediated gene editing.
Workflow for Cell-Based Reporter Assay
Caption: Workflow for evaluating a Cas9 inhibitor's efficacy in a cell-based reporter assay.
Methodology:
-
Cell Culture and Transfection: A stable cell line expressing a reporter gene (e.g., EGFP) is cultured under standard conditions. Cells are then transfected with plasmids encoding Cas9 and a gRNA designed to target the reporter gene.
-
Inhibitor Treatment: Immediately after or a few hours post-transfection, the cells are treated with the Cas9 inhibitor at various concentrations.
-
Incubation and Analysis: The cells are incubated for 48-72 hours to allow for gene editing and changes in reporter protein expression. The percentage of cells that have lost reporter expression (indicating successful Cas9 activity) is then quantified using flow cytometry or fluorescence microscopy.
-
Data Analysis: The level of reporter gene knockout is compared between inhibitor-treated and untreated cells to determine the inhibitory effect. The EC₅₀ value can be calculated from the dose-response curve.
Conclusion
The development of potent and specific Cas9 inhibitors is a crucial step towards the safe and effective therapeutic application of CRISPR-Cas9 technology. Understanding the diverse inhibitory pathways employed by both natural and synthetic inhibitors provides a roadmap for the rational design of next-generation Cas9 modulators. The experimental protocols and quantitative data presented in this guide offer a framework for the rigorous evaluation and characterization of these essential tools for precise genome engineering.
References
- 1. A Complete Suite of Reagents, From Cas9 Delivery Tools to Cell Function Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. crisprqc.com [crisprqc.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Broad-Spectrum Inhibitor of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synbiobeta.com [synbiobeta.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
The Advent of Precision: A Technical Guide to the Basic Research Applications of Cas9
For Researchers, Scientists, and Drug Development Professionals
The CRISPR-Cas9 system, a revolutionary gene-editing tool derived from a bacterial adaptive immune system, has fundamentally transformed basic biological research.[1] Its relative simplicity, high efficiency, and adaptability have made it an indispensable method for precisely altering the genomes of a vast array of organisms and cell types.[2] This guide provides an in-depth overview of the core applications of the Cas9 nuclease in basic research, with a focus on quantitative data, detailed experimental protocols, and the elucidation of complex biological pathways.
Core Mechanism of Cas9-Mediated Gene Editing
The most commonly used CRISPR-Cas9 system, from Streptococcus pyogenes, relies on two key components: the Cas9 endonuclease and a single-guide RNA (sgRNA).[3] The sgRNA is a synthetic fusion of two RNA molecules: a CRISPR RNA (crRNA) that contains a 20-nucleotide sequence complementary to the target DNA, and a trans-activating crRNA (tracrRNA) that serves as a scaffold for Cas9 binding.[3]
The sgRNA directs the Cas9 protein to the specific genomic locus.[3] Cas9-mediated recognition and cleavage of the target DNA are dependent on the presence of a protospacer adjacent motif (PAM), which for S. pyogenes Cas9 is typically NGG.[4] Upon binding to the target sequence, the two nuclease domains of Cas9, HNH and RuvC, each cleave one strand of the DNA, creating a double-strand break (DSB).[5]
The cell's natural DNA repair mechanisms then resolve this break, primarily through one of two pathways:
-
Non-Homologous End Joining (NHEJ): This error-prone pathway often results in small insertions or deletions (indels) at the site of the DSB. These indels can cause a frameshift mutation, leading to the functional knockout of the targeted gene.[3]
-
Homology Directed Repair (HDR): In the presence of a DNA repair template with homology to the regions flanking the DSB, the cell can use the HDR pathway to precisely incorporate new genetic information. This can be used to create specific point mutations, insert larger DNA sequences like fluorescent tags, or correct disease-causing mutations.[6]
Quantitative Data in Cas9 Applications
The efficiency of Cas9-mediated gene editing and the frequency of off-target effects are critical parameters in experimental design. These can vary significantly based on the target locus, cell type, delivery method, and the specific Cas9 variant used.
Table 1: CRISPR-Cas9 Editing Efficiency in Various Bacterial Species
| Bacterial Species | Gram Type | GC Content (%) | Editing Efficiency (%) |
| Escherichia coli | Gram-negative | 50.8 | 82.3 |
| Bacillus subtilis | Gram-positive | 43.5 | 76.4 |
| Pseudomonas aeruginosa | Gram-negative | 66.6 | 68.2 |
| Vibrio cholerae | Gram-negative | 47.5 | 60.9 |
| Lactobacillus plantarum | Gram-positive | 44.5 | 55.7 |
| Clostridium acetobutylicum | Gram-positive | 30.9 | 42.8 |
| Data adapted from a study on targeted gene disruption across multiple bacterial species.[7][8] |
Table 2: Comparison of Off-Target Effects of Engineered Cas9 Variants
| Cas9 Variant | Reduction in Off-Target Sites (relative to wild-type SpCas9) |
| evoCas9 | 98.7% |
| SpCas9-HF1 | 95.4% |
| eSpCas9 | 94.1% |
| Data from a comparative study using GUIDE-seq to assess off-target effects.[9] |
Experimental Protocols
A typical CRISPR-Cas9 gene knockout experiment in mammalian cells involves several key steps, from design to validation.
Detailed Methodology for Gene Knockout in Mammalian Cells
1. sgRNA Design and Cloning
-
Design: Utilize online tools such as CHOPCHOP or CRISPOR to design sgRNAs targeting an early exon of the gene of interest.[3][10] Select sgRNAs with high predicted on-target efficiency and low off-target scores.
-
Oligo Synthesis and Annealing: Synthesize two complementary oligos for each sgRNA with appropriate overhangs for cloning.[3] Anneal the oligos by heating to 95°C and slowly cooling to room temperature.[11]
-
Vector Preparation: Linearize a Cas9- and sgRNA-expressing plasmid (e.g., pX458) with a restriction enzyme like BbsI.[10][11]
-
Ligation and Transformation: Ligate the annealed oligos into the linearized vector.[11] Transform the ligation product into competent E. coli for plasmid amplification.
-
Sequence Verification: Perform Sanger sequencing to confirm the correct insertion of the sgRNA sequence.[11]
2. Delivery of CRISPR-Cas9 Components into Mammalian Cells
-
Cell Culture: Culture the target mammalian cell line under standard conditions to ensure optimal health and transfection efficiency.
-
Transfection: Transfect the sequence-verified plasmid into the cells using a suitable method, such as lipid-based transfection (e.g., Lipofectamine) or electroporation.[12] If the plasmid contains a fluorescent marker (e.g., GFP), transfection efficiency can be monitored by microscopy.[10]
3. Single-Cell Isolation and Clonal Expansion
-
Fluorescence-Activated Cell Sorting (FACS): If a fluorescent marker is used, sort single GFP-positive cells into individual wells of a 96-well plate.[5]
-
Dilution Cloning: Alternatively, perform serial dilutions of the transfected cells to achieve a concentration where, on average, one cell is seeded per well of a 96-well plate.[5]
-
Clonal Expansion: Culture the single cells until they form colonies, then expand these clonal populations for further analysis.[5]
4. Validation of Gene Editing
-
Genomic DNA Extraction: Extract genomic DNA from the expanded clonal cell lines.[12]
-
PCR Amplification: Amplify the genomic region surrounding the target site by PCR.[13]
-
Mismatch Cleavage Assay (Surveyor Assay):
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.[13]
-
Treat the annealed DNA with a mismatch-specific endonuclease, such as Surveyor nuclease or T7 Endonuclease I, which cleaves at mismatches.[5][13]
-
Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates the presence of indels.[13]
-
-
Sanger Sequencing and TIDE Analysis:
-
Sequence the PCR product from the edited cell population.
-
Analyze the resulting Sanger sequencing trace files using the Tracking of Indels by DEcomposition (TIDE) web tool. This provides the frequency and spectrum of indels in the population.[14]
-
-
Next-Generation Sequencing (NGS): For a comprehensive analysis of on-target and off-target mutations, perform targeted deep sequencing of the relevant genomic loci.[13]
Elucidating Signaling Pathways
CRISPR-Cas9-based genetic screens have become a powerful tool for dissecting complex cellular signaling pathways in an unbiased, genome-wide manner.[15][16] By systematically knocking out every gene in the genome, researchers can identify genes that are essential for a particular signaling event.
A prime example is the use of CRISPR screens to identify regulators of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in development and diseases like cancer and fibrosis.[17] In a typical screen, a library of sgRNAs targeting all known genes is introduced into a population of cells. These cells are then treated with TGF-β, and a specific phenotypic output, such as the expression of a downstream target gene or a change in cell morphology, is measured.[18] Genes whose knockout leads to an altered response to TGF-β are identified as potential regulators of the pathway.
For instance, a genome-wide CRISPR screen identified INHBA and COL6A3 as being involved in the TGF-β signaling pathway and epithelial-mesenchymal transition (EMT).[19] Such studies have also confirmed the roles of known pathway components like TGFBR1, SMAD3, and SMAD4, validating the effectiveness of the screening approach.[18]
Conclusion
The CRISPR-Cas9 system has ushered in an era of unprecedented control over the genetic code, enabling researchers to probe fundamental biological questions with remarkable precision. Its applications in basic research, from single-gene knockouts to genome-wide screens, continue to expand, shedding light on the intricate mechanisms that govern life. As the technology evolves with the development of new Cas variants with increased specificity and functionality, its impact on science and medicine is poised to grow even further. For researchers and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this transformative technology.
References
- 1. Applications of CRISPR-Cas9 as an Advanced Genome Editing System in Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CRISPR-Cas9: Tool for Qualitative and Quantitative Plant Genome Editing [frontiersin.org]
- 3. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. genemedi.net [genemedi.net]
- 6. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yaoxuexuebao-05134870.com [yaoxuexuebao-05134870.com]
- 8. Quantitative Analysis of CRISPR-Cas9 Efficiency in Targeted Gene Disruption Across Multiple Bacterial Species [yaoxuexuebao-05134870.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 11. scienceopen.com [scienceopen.com]
- 12. Cas9 editing validation by Sanger sequencing and ICE [bio-protocol.org]
- 13. CRISPR Cas9 - Screening and Validation | abm Inc. [info.abmgood.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR-Based Screening in Three-Dimensional Organoid Cultures to Identify TGF-β Pathway Regulators | Springer Nature Experiments [experiments.springernature.com]
- 18. Genome-wide CRISPR Screening to Identify Drivers of TGF-β-Induced Liver Fibrosis in Human Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Genome-wide CRISPR/Cas9 screening identifies key profibrotic regulators of TGF-β1-induced epithelial-mesenchymal transformation and pulmonary fibrosis [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Use of Cas9 Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The term "Cas9-IN-1" does not correspond to a recognized inhibitor of Cas9 in scientific literature. This document provides a comprehensive guide to the use of well-characterized Cas9 inhibitors, including anti-CRISPR (Acr) proteins and small molecules, which can be employed to control Cas9 activity in cell culture experiments. These protocols and data can be adapted for various research and drug development applications where precise regulation of CRISPR-Cas9 genome editing is required.
Introduction to Cas9 Inhibition
The CRISPR-Cas9 system has revolutionized genetic engineering; however, uncontrolled Cas9 activity can lead to off-target mutations and cellular toxicity.[1][2] Cas9 inhibitors offer a solution by providing temporal and dose-dependent control over Cas9's nuclease activity.[3] This allows for more precise genome editing, reduction of off-target effects, and safer therapeutic applications. The two primary classes of Cas9 inhibitors are:
-
Anti-CRISPR (Acr) Proteins: These are naturally occurring proteins discovered in bacteriophages that have evolved to inactivate bacterial CRISPR-Cas systems.[1][4] They function through diverse mechanisms, such as blocking DNA binding, preventing guide RNA loading, or inhibiting the nuclease domains of Cas9.[4][5]
-
Small Molecule Inhibitors: These are synthetically developed compounds that can modulate Cas9 activity.[3][6] They offer advantages such as cell permeability, reversibility, and typically non-immunogenic properties.[6]
This document will focus on providing detailed protocols for a representative of each class: the anti-CRISPR protein AcrIIA4 and the small molecule inhibitor BRD0539 .
Mechanism of Action of Selected Cas9 Inhibitors
Understanding the mechanism by which an inhibitor functions is crucial for designing experiments.
-
AcrIIA4: This anti-CRISPR protein inhibits the widely used Streptococcus pyogenes Cas9 (SpCas9) by acting as a DNA mimic. It binds to the Cas9-sgRNA complex and sterically blocks the protospacer adjacent motif (PAM) binding site, which is essential for target DNA recognition.[5][7][8] Additionally, it interacts with the RuvC nuclease domain, further preventing DNA cleavage.[7][8][9]
-
BRD0539: This is a cell-permeable and reversible small molecule inhibitor of SpCas9.[6] It functions by preventing the stable binding of the Cas9-sgRNA complex to the target DNA.[1][3][10]
Signaling and Workflow Diagrams
Caption: Mechanisms of Cas9 inhibition by AcrIIA4 and BRD0539.
Caption: General workflow for using Cas9 inhibitors in cell culture.
Quantitative Data Summary
The following table summarizes key quantitative data for selected Cas9 inhibitors. This data is essential for determining the appropriate concentrations for your experiments.
| Inhibitor | Type | Target Cas9 | IC50 / EC50 | Cell Type (for EC50) | Reference |
| BRD0539 | Small Molecule | SpCas9 | IC50: 22 µM (in vitro)[1][3][6][10] | U2OS | |
| EC50: 11 µM (eGFP disruption assay) | |||||
| BRD7586 | Small Molecule | SpCas9 | EC50: 6.2 ± 1.2 µM (eGFP disruption) | U2OS | [4] |
| EC50: 5.7 ± 0.36 µM (HiBiT knock-in) | HEK293T | [4] | |||
| SP2 | Small Molecule | SpCas9 | EC50: 44.23 ± 35.40 µM (binding to SpCas9) | - | [2] |
| EC50: 5.63 ± 3.65 µM (binding to RNP) | - | [2] | |||
| SP24 | Small Molecule | SpCas9 | EC50: 14.31 ± 6.9 µM (binding to SpCas9) | - | [2] |
| EC50: 7.24 ± 3.16 µM (binding to RNP) | - | [2] | |||
| AcrIIA4 | Anti-CRISPR Protein | SpCas9 | KD: ~0.6 nM (binding to sgRNA-bound SpCas9) | - | [11] |
| AcrIIC1 | Anti-CRISPR Protein | NmeCas9, GeoCas9, ThermoCas9 | Kd: 1.78 nM (binding to NmeHNH domain) | - | [12] |
Experimental Protocols
Protocol 1: Inhibition of Cas9 in Human Cells Using Small Molecule Inhibitor BRD0539
This protocol describes the use of BRD0539 to inhibit SpCas9 activity in a human cell line (e.g., U2OS or HEK293T) following the delivery of Cas9 and a single guide RNA (sgRNA).
Materials:
-
Human cell line of interest (e.g., U2OS.eGFP.PEST reporter cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding SpCas9
-
Plasmid or synthetic sgRNA targeting a gene of interest (e.g., eGFP)
-
Transfection reagent (e.g., Lipofectamine or electroporation system)
-
BRD0539 (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate culture plates
-
Reagents for genomic DNA extraction
-
PCR primers for amplifying the target locus
-
Reagents for next-generation sequencing (NGS) or Sanger sequencing
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 20,000 cells/well).[10]
-
-
Transfection:
-
Inhibitor Treatment:
-
Immediately following transfection, add BRD0539 to the cell culture medium at various final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).[4]
-
Prepare a vehicle control by adding an equivalent volume of DMSO to a set of wells.
-
For dose-response experiments, a serial dilution of BRD0539 is recommended.[15]
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and the specific assay.
-
-
Analysis of Gene Editing Efficiency:
-
Genomic DNA Analysis:
-
After incubation, wash the cells with PBS and harvest them.
-
Extract genomic DNA using a commercial kit.
-
Amplify the genomic region targeted by the sgRNA using high-fidelity PCR.
-
Analyze the PCR products by NGS to quantify the percentage of insertions and deletions (indels). Sanger sequencing followed by TIDE or ICE analysis can be used as an alternative for clonal populations.
-
-
Functional Assay (for reporter cell lines):
-
If using a reporter cell line (e.g., U2OS.eGFP.PEST), quantify the reporter signal (e.g., GFP fluorescence) using flow cytometry or a plate reader. A decrease in GFP signal indicates successful Cas9-mediated gene disruption, while the presence of GFP in BRD0539-treated cells indicates inhibition.[4]
-
-
Protocol 2: Inhibition of Cas9 in Human Cells Using Anti-CRISPR Protein AcrIIA4
This protocol describes the use of a plasmid expressing AcrIIA4 to inhibit SpCas9 activity. AcrIIA4 is typically co-delivered with the Cas9 and sgRNA components.
Materials:
-
Human cell line of interest (e.g., HEK293T)
-
Complete cell culture medium
-
Plasmid encoding SpCas9
-
Plasmid encoding the sgRNA
-
Plasmid encoding AcrIIA4 (often with a fluorescent marker for tracking)
-
Transfection reagent suitable for co-transfection
-
Reagents for analysis (as described in Protocol 1)
Procedure:
-
Cell Seeding:
-
Seed cells as described in Protocol 1.
-
-
Co-transfection:
-
Prepare a transfection mix containing the SpCas9 plasmid, the sgRNA plasmid, and the AcrIIA4 expression plasmid.
-
A typical starting ratio might be 1:1:1 (by mass) for the three plasmids. It is recommended to optimize the ratio of the AcrIIA4 plasmid to the Cas9/sgRNA plasmids to achieve the desired level of inhibition.
-
Transfect the cells with the plasmid mixture using your preferred method.[16]
-
As a control, transfect a set of cells with the Cas9 and sgRNA plasmids along with an empty vector or a vector expressing a non-functional protein.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for plasmid expression and Cas9-mediated editing (or inhibition).
-
-
Analysis of Gene Editing Efficiency:
-
If the AcrIIA4 and/or Cas9 plasmids contain a fluorescent marker, you can use flow cytometry to sort the successfully transfected cells before analysis.
-
Perform genomic DNA analysis or a functional assay as described in Protocol 1 to determine the extent of Cas9 inhibition by AcrIIA4. A reduction in indel frequency or a rescue of the reporter signal in the presence of the AcrIIA4 plasmid indicates successful inhibition.
-
Concluding Remarks
The use of Cas9 inhibitors like Acr proteins and small molecules provides a powerful means to control CRISPR-Cas9 genome editing experiments. By carefully selecting the appropriate inhibitor and optimizing its delivery and concentration, researchers can significantly improve the precision and safety of their gene editing workflows. The protocols provided here serve as a starting point and should be adapted and optimized for the specific cell type and experimental goals.
References
- 1. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A general approach to identify cell-permeable and synthetic anti-CRISPR small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Mechanisms of CRISPR-Cas9 Inhibition by Type IIC Anti-CRISPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Inhibition Mechanism of an Anti-CRISPR Suppressor AcrIIA4 Targeting SpyCas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational plasticity of SpyCas9 induced by AcrIIA4 and AcrIIA2: Insights from molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive deletion scan of anti-CRISPR AcrIIA4 reveals essential and dispensable domains for Cas9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Solution structure and dynamics of anti-CRISPR AcrIIA4, the Cas9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A redox switch regulates the assembly and anti-CRISPR activity of AcrIIC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idtdna.com [idtdna.com]
- 14. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]
- 15. Application of the SpCas9 inhibitor BRD0539 for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genecopoeia.com [genecopoeia.com]
Application Notes and Protocols for Cas9 Inhibitor (Cas9-IN-1) in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized the field of genome editing, offering a powerful tool for precise genetic manipulation.[1][2] The core of this system is the Cas9 nuclease, an RNA-guided enzyme that introduces double-strand breaks at specific genomic loci.[3][4][5] While the applications of CRISPR/Cas9 are vast, the ability to control its activity is crucial for minimizing off-target effects and ensuring the safety and efficacy of potential therapeutic applications.[1] Small molecule inhibitors of Cas9 offer a promising approach for the temporal and dose-dependent regulation of its gene-editing activity.
This document provides detailed application notes and experimental protocols for a hypothetical small molecule inhibitor, Cas9-IN-1 , designed to modulate the activity of Streptococcus pyogenes Cas9 (SpCas9) in mammalian cells. The protocols outlined below will guide researchers in characterizing the inhibitory effects of this compound and similar molecules.
Mechanism of Action
This compound is a hypothetical, cell-permeable small molecule designed to be a non-competitive inhibitor of SpCas9. It is proposed to bind to an allosteric site on the Cas9 protein, inducing a conformational change that reduces its DNA cleavage efficiency without affecting its ability to bind to the guide RNA (gRNA) or the target DNA. This mechanism allows for a titratable control over gene editing outcomes.
Quantitative Data Summary
The following table summarizes the hypothetical biochemical and cellular data for this compound. This data is provided as an example for researchers to compare their experimental findings.
| Parameter | Value | Cell Line | Notes |
| Biochemical IC50 | 150 nM | - | In vitro cleavage assay with purified SpCas9 protein. |
| Cellular EC50 | 1.2 µM | HEK293T | Measured by inhibition of GFP disruption. |
| Optimal Concentration | 5 - 10 µM | Various | Effective inhibition of gene editing with minimal cytotoxicity. |
| Cytotoxicity (CC50) | > 50 µM | HeLa, U2OS | Assessed after 48 hours of continuous exposure. |
| Effect on HDR | Concentration-dependent decrease | - | Homology Directed Repair is more sensitive to inhibition than NHEJ. |
| Effect on NHEJ | Concentration-dependent decrease | - | Non-Homologous End Joining shows moderate inhibition. |
Signaling Pathway Diagram
References
Application Notes and Protocols for Effective Inhibition of Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations and inhibitory mechanisms of selected small-molecule and protein-based inhibitors of Streptococcus pyogenes Cas9 (SpCas9). Detailed protocols for key experimental assays to determine inhibitor efficacy are also included.
Introduction to Cas9 Inhibition
The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying genetic material. However, the constitutive activity of the Cas9 nuclease can lead to off-target effects and unintended genomic alterations. The development of Cas9 inhibitors is crucial for gaining temporal and dose-dependent control over its activity, thereby enhancing the safety and specificity of CRISPR-based therapies and research applications. This document focuses on two major classes of Cas9 inhibitors: small molecules and anti-CRISPR (Acr) proteins.
Quantitative Data on Cas9 Inhibitors
The inhibitory potential of various compounds against SpCas9 has been quantified using both in vitro and cell-based assays. The following table summarizes the effective concentrations for notable inhibitors.
| Inhibitor | Type | Assay Type | Metric | Effective Concentration | Reference |
| BRD0539 | Small Molecule | In vitro DNA cleavage | IC50 | 22 µM | [1][2][3][4][5] |
| eGFP disruption assay | EC50 | 11 µM | [4] | ||
| SP2 | Small Molecule | Reporter cell assay | EC50 | 5.07 µM | [6] |
| SP24 | Small Molecule | Reporter cell assay | EC50 | 0.57 µM | [6] |
| Fluorescence polarization assay | IC50 (vs. Cas9-sgRNA) | ~7 µM | [7] | ||
| Fluorescence polarization assay | IC50 (vs. Cas9 WT) | ~14 µM | [7] | ||
| AcrIIA4 | Anti-CRISPR Protein | Binding assay | Kd | 0.6 nM | [8] |
Signaling Pathways and Mechanisms of Action
Inhibition of Cas9 can influence cellular pathways, primarily those related to DNA damage and repair. Cas9-induced double-strand breaks (DSBs) are known to activate the p53 signaling pathway. Furthermore, Cas9 has been shown to interact with the KU86 subunit of the DNA-dependent protein kinase (DNA-PK) complex, potentially disrupting the non-homologous end joining (NHEJ) DNA repair pathway.[9] The inhibitors discussed below act directly on the Cas9 protein to prevent these downstream events.
Small Molecule Inhibitors
Small molecule inhibitors offer advantages such as cell permeability, reversible action, and non-immunogenicity.[10]
-
BRD0539 : This compound inhibits SpCas9 by blocking its binding to DNA.[1]
-
SP2 and SP24 : These inhibitors are thought to interact with both the SpCas9 protein and the SpCas9-gRNA ribonucleoprotein (RNP) complex to inhibit its activity.[1]
Anti-CRISPR (Acr) Proteins
Acr proteins are potent, naturally occurring inhibitors of Cas9.
-
AcrIIA4 : This protein functions as a DNA mimic. It binds to the assembled Cas9-sgRNA complex and competitively occupies the PAM-interacting site, thereby preventing the recognition of the DNA target.[8][10][11][12][13] It also blocks access to the RuvC catalytic pocket.[8][11]
Figure 1. Mechanism of Cas9 action and points of inhibition.
Experimental Protocols
In Vitro Cas9 DNA Cleavage Assay
This assay directly measures the ability of a compound to inhibit the endonuclease activity of purified Cas9 protein.
Materials:
-
Purified SpCas9 protein
-
In vitro transcribed or synthetic single-guide RNA (sgRNA) targeting a known DNA sequence
-
Linearized plasmid DNA or a PCR amplicon containing the target sequence
-
Test inhibitor compound (e.g., small molecule or Acr protein)
-
Nuclease-free water
-
10x Cas9 reaction buffer (e.g., 200 mM HEPES, 1 M KCl, 50 mM MgCl₂, 10 mM DTT, pH 7.5)
-
Proteinase K
-
DNA loading dye
-
Agarose gel (1-1.5%) and electrophoresis system
-
Gel imaging system
Protocol:
-
Prepare Cas9-sgRNA RNP Complex:
-
Inhibitor Incubation:
-
Add the test inhibitor at various concentrations to the pre-formed RNP complexes. Include a vehicle control (e.g., DMSO for small molecules).
-
Incubate at room temperature for 15-30 minutes.
-
-
Cleavage Reaction:
-
Reaction Termination and Analysis:
-
Stop the reaction by adding Proteinase K and incubating at 56°C for 15 minutes to degrade the Cas9 protein.[1]
-
Add DNA loading dye to the samples.
-
Resolve the DNA fragments by agarose gel electrophoresis.
-
Visualize the gel using a gel imaging system. Cleavage is indicated by the presence of DNA fragments of the expected sizes.
-
-
Data Analysis:
-
Quantify the band intensities of the uncut substrate and the cleavage products.
-
Calculate the percentage of cleavage inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2. Workflow for the in vitro Cas9 cleavage assay.
Cell-Based Cas9 Activity Reporter Assay
This assay measures Cas9 activity within a cellular context using a fluorescent reporter. Inhibition of Cas9 activity results in the restoration of fluorescence.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Reporter plasmid expressing a fluorescent protein (e.g., EGFP) with a target site for a specific sgRNA.
-
Plasmid expressing SpCas9 and the corresponding sgRNA.
-
Transfection reagent (e.g., Lipofectamine)
-
Test inhibitor compound
-
Flow cytometer
Protocol:
-
Cell Seeding:
-
Seed HEK293T cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the EGFP reporter plasmid and the Cas9-sgRNA expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.[16]
-
-
Inhibitor Treatment:
-
Approximately 4-6 hours post-transfection, replace the medium with fresh medium containing the test inhibitor at various concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for plasmid expression, Cas9-mediated cleavage, and inhibitor action.
-
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization and resuspend them in a suitable buffer (e.g., PBS with 2% FBS).
-
Analyze the percentage of EGFP-positive cells using a flow cytometer. In the absence of an effective inhibitor, Cas9 will disrupt the EGFP gene, leading to a low percentage of fluorescent cells. Inhibition of Cas9 will preserve the EGFP gene, resulting in a higher percentage of fluorescent cells.[17]
-
-
Data Analysis:
-
Normalize the percentage of EGFP-positive cells in the inhibitor-treated samples to the vehicle control.
-
Determine the EC50 value by plotting the normalized EGFP expression against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 3. Workflow for the cell-based Cas9 reporter assay.
Conclusion
The ability to control Cas9 activity is paramount for the advancement of CRISPR-based technologies. The small molecules and anti-CRISPR proteins described herein represent valuable tools for researchers to modulate genome editing outcomes. The provided protocols offer standardized methods for evaluating the efficacy of these and other novel Cas9 inhibitors.
References
- 1. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. BRD 0539 | CRISPR Reagents: R&D Systems [rndsystems.com]
- 4. BRD 0539 | CRISPR Reagents | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CAS9 is a genome mutator by directly disrupting DNA-PK dependent DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition Mechanism of an Anti-CRISPR Suppressor AcrIIA4 Targeting SpyCas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition Mechanism of an Anti-CRISPR Suppressor AcrIIA4 Targeting SpyCas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of CRISPR-SpyCas9 inhibition by an anti-CRISPR protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disabling Cas9 by an anti-CRISPR DNA mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A cleavage-based surrogate reporter for the evaluation of CRISPR–Cas9 cleavage efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portals.broadinstitute.org [portals.broadinstitute.org]
Application Notes and Protocols for CRISPR/Cas9 Delivery into Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has emerged as a powerful and versatile tool for genome editing, offering unprecedented precision in modifying the genetic material of living organisms.[1] Its application in primary cells, which are isolated directly from living tissue and have a limited lifespan in culture, holds immense therapeutic potential for treating genetic disorders and developing novel cell-based therapies. However, the efficient and safe delivery of CRISPR/Cas9 components into these clinically relevant cells remains a critical challenge.[2]
This document provides detailed application notes and protocols for the delivery of "all-in-one" CRISPR/Cas9 systems, where the Cas9 nuclease and the single guide RNA (sgRNA) are delivered concurrently, into various primary cell types. The term "Cas9-IN-1" is interpreted here as such "all-in-one" delivery systems. We will focus on three primary delivery modalities: Electroporation , Lipid Nanoparticles (LNPs) , and Viral Vectors (Lentivirus and Adeno-Associated Virus) .
Mechanism of Action: The CRISPR/Cas9 System
The CRISPR/Cas9 system functions as a molecular scissor guided to a specific DNA target. The two essential components are:
-
Cas9 Nuclease: An enzyme that creates a double-strand break (DSB) in the DNA.[3]
-
Single Guide RNA (sgRNA): A synthetic RNA molecule composed of a scaffold sequence that binds to Cas9 and a user-defined ~20 nucleotide spacer sequence that directs the Cas9 to a complementary target DNA sequence.[3]
For cleavage to occur, the target DNA sequence must be immediately followed by a short DNA sequence known as a Protospacer Adjacent Motif (PAM).[4] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is NGG (where N can be any nucleotide).[4]
Once the DSB is created, the cell's natural DNA repair mechanisms are activated. The two main repair pathways are:
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that often results in small insertions or deletions (indels) at the cut site, leading to gene knockout.
-
Homology Directed Repair (HDR): A more precise pathway that can be harnessed to knock in specific genetic modifications by providing a DNA repair template.
Signaling Pathway of CRISPR/Cas9 Action
Caption: Mechanism of CRISPR/Cas9-mediated gene editing.
Delivery Methods into Primary Cells: A Comparative Overview
The choice of delivery method is critical for successful gene editing in primary cells and depends on the specific cell type, experimental goals, and desired outcomes.
| Delivery Method | Form of CRISPR/Cas9 | Advantages | Disadvantages | Primary Cell Types |
| Electroporation | RNP, Plasmid, mRNA | High efficiency for many cell types, transient expression of Cas9 (RNP), rapid.[5][6] | Can cause significant cell death, requires optimization for each cell type.[2] | T cells, Hematopoietic Stem Cells, Keratinocytes, Fibroblasts.[7][8][9] |
| Lipid Nanoparticles (LNPs) | mRNA, RNP, Plasmid | Low immunogenicity, suitable for in vivo applications, scalable.[10][11] | Lower efficiency compared to electroporation in some primary cells, requires formulation optimization.[12] | Neurons, Hepatocytes.[13][14] |
| Viral Vectors (Lentivirus) | Plasmid (All-in-one) | High transduction efficiency, stable integration for long-term expression.[8] | Risk of insertional mutagenesis, limited packaging capacity, potential for immunogenicity.[15] | Hematopoietic Stem Cells.[8][16] |
| Viral Vectors (AAV) | Plasmid (All-in-one) | Low immunogenicity, broad tropism, efficient for in vivo delivery.[17] | Limited packaging capacity, potential for pre-existing immunity in patients.[17][18] | Cardiomyocytes, Neurons.[19][20] |
Experimental Protocols
Electroporation of Cas9 Ribonucleoprotein (RNP) into Primary Human T Cells
This protocol is adapted from successful studies achieving high editing efficiencies in primary T cells.[6][21]
Materials:
-
Primary human T cells
-
Recombinant Cas9 protein with a nuclear localization signal (NLS)
-
Synthetic sgRNA (crRNA:tracrRNA duplex or single guide RNA)
-
Electroporation buffer (e.g., Lonza P3 Primary Cell 4D-Nucleofector™ X Kit)
-
Electroporation system (e.g., Lonza 4D-Nucleofector™ or Bio-Rad Gene Pulser Xcell™)
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
-
T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and IL-2)
-
Nuclease-free water and buffers
Protocol:
-
T Cell Activation (Optional but recommended for higher efficiency):
-
Activate primary T cells with anti-CD3/CD28 beads or plate-bound antibodies for 48-72 hours prior to electroporation.
-
Culture activated T cells in complete T cell medium containing IL-2.
-
-
Preparation of Cas9 RNP Complexes:
-
Resuspend lyophilized Cas9 protein and sgRNA in their respective nuclease-free buffers to the desired stock concentrations.
-
For each reaction, mix the sgRNA and Cas9 protein in a sterile microcentrifuge tube. A molar ratio of 3:1 (sgRNA:Cas9) is a good starting point.[21]
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Electroporation:
-
Harvest activated T cells and count them.
-
Wash the cells once with sterile PBS.
-
Resuspend the cell pellet in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells in 20 µL of P3 buffer).
-
Gently mix the cell suspension with the pre-formed Cas9 RNP complex.
-
Transfer the mixture to an electroporation cuvette or strip.
-
Electroporate the cells using a pre-optimized program for primary T cells (e.g., EH115 for the Lonza 4D-Nucleofector™).[6]
-
-
Post-Electroporation Cell Culture:
-
Immediately after electroporation, add pre-warmed complete T cell medium to the cuvette.
-
Gently transfer the cells to a culture plate.
-
Incubate the cells at 37°C and 5% CO2.
-
Analyze gene editing efficiency and cell viability 48-72 hours post-electroporation.
-
Quantitative Data Example (Primary Human T Cells):
| Target Gene | Electroporation Program | Cas9:sgRNA Ratio | Editing Efficiency (%) | Cell Viability (%) | Reference |
| CD90 | Optimized pulse | 1:3 | ~60 | >80 | [21] |
| CXCR4 | EH115 | Not specified | 40-80 | >80 | [21] |
| PD-1 | Not specified | Not specified | ~20 | Not specified | [6] |
Lipid Nanoparticle (LNP) Mediated Delivery of Cas9 mRNA and sgRNA to Primary Neurons
This protocol provides a general framework for LNP-mediated delivery to primary neurons, a cell type notoriously difficult to transfect.[13]
Materials:
-
Primary neuronal culture
-
Cas9 mRNA
-
sgRNA
-
Lipid nanoparticle formulation (e.g., containing ionizable cationic lipids, cholesterol, helper lipids, and PEG-lipids)
-
Microfluidic mixing device for LNP formulation
-
Neuronal culture medium
Protocol:
-
LNP Formulation:
-
Prepare separate solutions of the lipid mixture in a water-miscible organic solvent (e.g., ethanol) and the nucleic acid cargo (Cas9 mRNA and sgRNA) in an aqueous buffer.
-
Use a microfluidic mixing device to rapidly mix the lipid and nucleic acid solutions, leading to the self-assembly of LNPs encapsulating the mRNA and sgRNA.
-
Purify and concentrate the LNP formulation using dialysis or tangential flow filtration to remove the organic solvent and non-encapsulated nucleic acids.
-
-
LNP Characterization:
-
Determine the size, polydispersity, and zeta potential of the LNPs using dynamic light scattering.
-
Quantify the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., RiboGreen).
-
-
Treatment of Primary Neurons:
-
Culture primary neurons to the desired density.
-
Dilute the LNP formulation in pre-warmed neuronal culture medium to the desired final concentration.
-
Add the LNP-containing medium to the neuronal cultures.
-
Incubate the cells at 37°C and 5% CO2 for the desired duration (e.g., 24-72 hours).
-
-
Analysis:
-
After incubation, wash the cells to remove the LNPs.
-
Harvest the cells for analysis of gene editing efficiency (e.g., by sequencing or western blot) and assess cell viability (e.g., using a live/dead cell assay).
-
Quantitative Data Example (Primary Mouse Neurons):
| LNP Formulation | Cargo | Editing Efficiency (%) | Cell Viability | Reference |
| Optimized DOPG-containing | Cas9 mRNA + sgRNA | Target-dependent | High | [13] |
| MC3 DSPC | Cas9 mRNA + sgRNA | Lower than optimized | High | [13] |
Lentiviral Vector Delivery of an All-in-One CRISPR/Cas9 System to Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol describes the use of lentiviral vectors for stable gene editing in HSPCs.[8][16]
Materials:
-
Primary human or mouse HSPCs (e.g., CD34+ cells)
-
All-in-one lentiviral vector encoding Cas9, sgRNA, and a fluorescent reporter (e.g., GFP)
-
Lentivirus packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for virus production
-
HSPC culture medium with appropriate cytokines (e.g., SCF, TPO, Flt3-L)
-
Transduction enhancers (e.g., RetroNectin)
-
Polybrene
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the all-in-one CRISPR/Cas9 lentiviral vector and the packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles, for example, by ultracentrifugation.
-
Determine the viral titer.
-
-
HSPC Transduction:
-
Pre-stimulate HSPCs for 12-24 hours in culture medium supplemented with cytokines.
-
Coat non-tissue culture treated plates with a transduction enhancer like RetroNectin.
-
Add the concentrated lentivirus to the coated plates and incubate to allow binding.
-
Remove the unbound virus and add the pre-stimulated HSPCs to the plates.
-
Add polybrene to the culture to enhance transduction efficiency.
-
Incubate the cells with the virus for 24-48 hours.
-
-
Post-Transduction Culture and Analysis:
-
After transduction, transfer the HSPCs to a fresh culture plate with new medium.
-
Culture the cells for an additional 48-72 hours.
-
Analyze transduction efficiency by measuring the percentage of fluorescent reporter-positive cells via flow cytometry.
-
Assess gene editing efficiency in the transduced cell population.
-
Evaluate the function and differentiation potential of the edited HSPCs.
-
Quantitative Data Example (Murine Hematopoietic Stem Cells):
| Vector System | Transduction Efficiency (%) | Target Gene Editing | Reference |
| Lentivirus with sgRNA into Cas9-expressing HSCs | ~90 (myeloid), ~70 (lymphoid) | Successful editing demonstrated | [8] |
| All-in-one lentivirus (pLCv2) | 40-50 (human CD34+) | Feasible, but can be challenging | [16] |
Visualizations
Experimental Workflow: Electroporation of Cas9 RNP into Primary T Cells
Caption: Workflow for Cas9 RNP delivery via electroporation.
Logical Relationship: Delivery Method Selection for Primary Cells
Caption: Decision tree for selecting a delivery method.
Conclusion
The successful delivery of CRISPR/Cas9 systems into primary cells is a cornerstone for the advancement of gene and cell therapies. This document provides a comprehensive overview and detailed protocols for three major delivery platforms: electroporation, lipid nanoparticles, and viral vectors. The choice of the optimal method depends on a careful consideration of the target primary cell type, the desired genetic modification, and whether the application is for in vitro, ex vivo, or in vivo editing. By following these guidelines and optimizing the protocols for specific experimental contexts, researchers can harness the full potential of CRISPR/Cas9 technology to investigate and treat a wide range of diseases.
References
- 1. Optimized electroporation of CRISPR-Cas9/gRNA ribonucleoprotein complex for selection-free homologous recombination in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Highly Efficient and Versatile Plasmid-Based Gene Editing in Primary T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentiviral CRISPR/Cas9-Mediated Genome Editing for the Study of Hematopoietic Cells in Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Generation of CRISPR/Cas9-Mediated Knockout Human Primary Keratinocytes by Electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipid nanoparticles: The game-changer in CRISPR-Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Nanoparticle Delivery of CRISPR/Cas9 for Genome Editing [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Combined lentiviral- and RNA-mediated CRISPR/Cas9 delivery for efficient and traceable gene editing in human hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Delivery of CRISPR/Cas9 system by AAV as vectors for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cardiac Applications of CRISPR/AAV-Mediated Precise Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Directed Evolution of AAV9 for Efficient Gene Expression in Cardiomyocytes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rupress.org [rupress.org]
Application Notes and Protocols for In Vivo CRISPR-Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has emerged as a revolutionary gene-editing tool with immense therapeutic potential. Its application in vivo allows for the direct modification of genetic material within a living organism, offering promise for the treatment of a wide range of genetic and acquired diseases. These application notes provide a comprehensive overview of the techniques for applying the CRISPR-Cas9 system in vivo, including delivery strategies, experimental protocols, and key considerations for successful implementation.
The CRISPR-Cas9 system is comprised of two key components: the Cas9 nuclease, which acts as a molecular scissor to cut DNA, and a single guide RNA (sgRNA) that directs the Cas9 to a specific genomic location.[1][2] The targeted double-strand break is then repaired by the cell's natural repair mechanisms, non-homologous end joining (NHEJ) or homology-directed repair (HDR), which can be harnessed to introduce desired genetic modifications.[1]
Mechanism of Action
The in vivo application of CRISPR-Cas9 follows a precise series of molecular events to achieve targeted gene editing.
-
Delivery: The CRISPR-Cas9 components (Cas9 and sgRNA) are delivered to the target cells within the organism.[3][4]
-
Complex Formation: Inside the cell, the Cas9 protein and the sgRNA combine to form a ribonucleoprotein (RNP) complex.[5]
-
Genomic Search and Recognition: The Cas9-sgRNA complex scans the genome for a specific sequence known as the protospacer adjacent motif (PAM).[2][6][7]
-
DNA Binding and Unwinding: Upon finding a PAM sequence, the Cas9 protein unwinds the DNA double helix, allowing the sgRNA to bind to its complementary target sequence.[5][7]
-
DNA Cleavage: Once the sgRNA is fully bound, the Cas9 nuclease domains cleave both strands of the DNA, creating a double-strand break.[2][5][7]
-
Cellular Repair: The cell's DNA repair machinery is activated to mend the break, which can result in gene knockout through error-prone NHEJ or precise gene editing through HDR if a donor template is provided.[1]
Figure 1: Simplified signaling pathway of in vivo CRISPR-Cas9 gene editing.
In Vivo Delivery Strategies
The safe and efficient delivery of CRISPR-Cas9 components to the target tissue is a critical challenge for in vivo gene editing.[3] Delivery methods can be broadly categorized into viral and non-viral systems.
Viral Vectors
Viral vectors leverage the natural ability of viruses to infect cells and deliver genetic material.[8] Adeno-associated viruses (AAVs) are a popular choice due to their low immunogenicity and ability to transduce a variety of cell types.[8][9][10]
-
Advantages: High transduction efficiency and sustained expression.[3]
-
Disadvantages: Limited packaging capacity (a smaller Cas9 ortholog like SaCas9 is often used), potential for immunogenicity, and risk of off-target effects with long-term expression.[3][10][11]
Non-Viral Vectors
Non-viral methods offer advantages in terms of safety, lower immunogenicity, and ease of large-scale production.[3]
-
Lipid Nanoparticles (LNPs): These are currently one of the most advanced non-viral delivery systems for in vivo gene editing.[8][9] LNPs can encapsulate Cas9 mRNA and sgRNA, protecting them from degradation and facilitating their uptake by target cells, particularly in the liver.[9][12][13]
-
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to deliver CRISPR-Cas9 components.
-
Direct Delivery of Ribonucleoprotein (RNP): Pre-assembled Cas9 protein and sgRNA complexes can be delivered directly. This approach offers the advantage of transient activity, reducing the risk of off-target effects.[3]
| Delivery Method | Cargo | Advantages | Disadvantages | Target Tissues |
| Viral Vectors (e.g., AAV) | DNA encoding Cas9 and sgRNA | High efficiency, long-term expression | Limited cargo size, potential immunogenicity, off-target concerns | Muscle, lung, central nervous system, retina[9][10] |
| Lipid Nanoparticles (LNPs) | Cas9 mRNA and sgRNA | Low immunogenicity, transient expression, redosing possible | Primarily targets the liver | Liver[9] |
| Polymeric Nanoparticles | Plasmid DNA, mRNA, or RNP | Versatile, biocompatible | Lower efficiency compared to viral vectors | Multiple organs |
| Direct RNP Delivery | Cas9 protein and sgRNA complex | High editing efficiency, rapid action, reduced off-target effects | Stability and delivery challenges | Localized delivery (e.g., inner ear)[14] |
Experimental Protocols
The following are generalized protocols for the in vivo application of CRISPR-Cas9. Specific parameters will need to be optimized based on the animal model, target organ, and desired genetic modification.
Protocol 1: AAV-Mediated Gene Editing in Mouse Muscle
-
Vector Production: Produce high-titer AAV vectors packaging a smaller Cas9 ortholog (e.g., SaCas9) and the sgRNA targeting the gene of interest under the control of a muscle-specific promoter.[10]
-
Animal Model: Use a relevant mouse model for the disease being studied.
-
Vector Administration: Administer the AAV vector via intramuscular or systemic (intravenous) injection.
-
Monitoring: Monitor the mice for phenotypic changes and collect tissue samples at specified time points.
-
Analysis: Analyze the target tissue for gene editing efficiency using techniques such as T7 endonuclease I assay, Sanger sequencing, or next-generation sequencing. Assess protein expression by Western blot or immunohistochemistry.
Protocol 2: LNP-Mediated Gene Editing in the Mouse Liver
-
LNP Formulation: Encapsulate Cas9 mRNA and a chemically modified sgRNA targeting the gene of interest within a biodegradable LNP formulation.[13]
-
Animal Model: Utilize a suitable mouse model. A single administration is often sufficient.[12][13]
-
LNP Administration: Administer the LNP formulation via a single intravenous (tail vein) injection.[10]
-
Sample Collection: Collect blood samples periodically to monitor serum protein levels if the target gene encodes a secreted protein.
-
Analysis: After a set period (e.g., 2-4 weeks), harvest the liver and other organs to assess editing efficiency at the DNA level and protein knockdown.[12]
Figure 2: General experimental workflow for in vivo CRISPR-Cas9 studies.
Quantitative Data from In Vivo Studies
| Study Focus | Animal Model | Delivery Method | Target Gene | Editing Efficiency / Outcome | Reference |
| Hereditary Tyrosinemia Type I | Mouse | Hydrodynamic injection (plasmid) | Fah | Correction of the disease phenotype | [10] |
| Cholesterol Regulation | Mouse | AAV | Pcsk9 | >40% gene modification, ~90% reduction in serum Pcsk9 | [10] |
| Transthyretin Amyloidosis | Mouse | LNP | Ttr | >97% reduction in serum TTR protein for at least 12 months | [12][13] |
| Duchenne Muscular Dystrophy | Mouse | AAV | Dmd | Partial restoration of dystrophin expression and improved muscle function | [10] |
| Leber Congenital Amaurosis 10 | Human (Clinical Trial) | AAV | CEP290 | First in-human in vivo CRISPR therapy | [15] |
Conclusion
The in vivo application of CRISPR-Cas9 holds immense promise for the future of medicine. While significant progress has been made in developing effective delivery systems and demonstrating therapeutic efficacy in preclinical models, further research is needed to address challenges related to safety, off-target effects, and long-term durability. The continued refinement of delivery technologies and a deeper understanding of the underlying biology will be crucial for translating the full potential of in vivo gene editing into clinical realities.
References
- 1. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 2. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]
- 3. In vivo delivery of CRISPR-Cas9 therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery Approaches for CRISPR/Cas9 Therapeutics In Vivo: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crisprqc.com [crisprqc.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. media.hhmi.org [media.hhmi.org]
- 8. masi.eu [masi.eu]
- 9. In Vivo | CRISPR Therapeutics [crisprtx.com]
- 10. epigenie.com [epigenie.com]
- 11. Highly Efficient New Cas9 for In Vivo Genome Editing | Technology Networks [technologynetworks.com]
- 12. a-single-administration-of-crispr-cas9-lipid-nanoparticles-achieves-robust-and-persistent-in-vivo-genome-editing - Ask this paper | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Delivery of CRISPR/Cas9 for Therapeutic Gene Editing: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols for Cas9-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cas9-IN-1 is a potent inhibitor of Cas9 nuclease activity. It functions by binding to apo-Cas9, thereby preventing the formation of the Cas9:gRNA complex, which is essential for gene editing.[1] With an IC50 value of 7.02 μM, this compound serves as a valuable tool for controlling CRISPR-Cas9 activity in various research applications.[1] These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in experiments.
Physicochemical Properties and Solubility Data
A summary of the key properties and solubility data for this compound is provided in the table below for easy reference. Adherence to these guidelines is critical for maintaining the integrity of the compound.
| Property | Value |
| Mechanism of Action | Binds to apo-Cas9, preventing Cas9:gRNA complex formation.[1] |
| IC50 | 7.02 μM[1] |
| In Vitro Solubility | DMSO: 100 mg/mL (221.61 mM). Requires ultrasonic treatment for complete dissolution. It is important to use new, anhydrous DMSO as the compound is hygroscopic.[1] |
| In Vivo Formulations | Protocol 1: ≥ 5 mg/mL (11.08 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] Protocol 2: ≥ 5 mg/mL (11.08 mM) in 10% DMSO, 90% Corn Oil.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO (For In Vitro Use)
This protocol outlines the steps for dissolving this compound in DMSO to prepare a high-concentration stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If precipitation or incomplete dissolution is observed, place the tube in an ultrasonic bath and sonicate until the solution is clear. Gentle heating may also be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles.
Protocol 2: Storage of this compound Stock Solutions
Proper storage of this compound stock solutions is crucial for maintaining its activity over time.
Storage Conditions:
-
Short-term storage (up to 1 month): Store the aliquoted stock solution at -20°C.[1]
-
Long-term storage (up to 6 months): For extended storage, it is recommended to store the aliquots at -80°C.[1]
Important Considerations:
-
Always use freshly prepared solutions for experiments to ensure optimal performance.
-
Avoid exposing the stock solution to light for prolonged periods.
-
Before use, thaw the required aliquot at room temperature and gently mix before diluting to the final working concentration in your experimental buffer or medium.
Visualizations
Workflow for Dissolving and Storing this compound
The following diagram illustrates the recommended workflow for the preparation and storage of this compound solutions.
Caption: Workflow for dissolving and storing this compound.
References
Controlling the Timing of CRISPR Editing with Small Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control the timing of CRISPR-Cas9 gene editing is crucial for a wide range of research and therapeutic applications. Temporal control allows for the study of gene function in a time-dependent manner, reduces off-target effects, and enables the development of safer and more effective gene therapies.[1] This document provides detailed application notes and protocols for utilizing small molecules to achieve temporal control of CRISPR-Cas9 activity.
While the specific designation "Cas9-IN-1" is not widely found in peer-reviewed literature, this document will focus on well-characterized small molecule inhibitors and inducible systems that achieve the desired temporal control. We will primarily discuss two approaches:
-
Direct Inhibition of Cas9 Activity: Using small molecule inhibitors like BRD0539 that reversibly block Cas9 function.
-
Control of Cas9 Protein Stability: Employing chemically inducible systems, such as the Shield-1/destabilized Cas9 (DD-Cas9) system and the asunaprevir (ASV)/SMASh-Cas9 system, to regulate Cas9 protein levels.
These methods offer researchers powerful tools to turn Cas9 activity "on" or "off" at will, providing a new level of precision in genome engineering experiments.
Principle of Temporal Control
Temporal control of CRISPR-Cas9 with small molecules relies on the ability of these compounds to modulate a key step in the gene editing process. This can be achieved through several mechanisms:
-
Inhibition of DNA Binding: Small molecules can bind to the Cas9 protein and prevent it from recognizing or binding to its target DNA sequence.[2]
-
Inhibition of Nuclease Activity: Some inhibitors may allow the Cas9-sgRNA complex to bind to the target DNA but prevent the nuclease domains (HNH and RuvC) from cleaving the DNA.
-
Modulation of Protein Stability: By fusing Cas9 to a destabilization domain (DD), its stability can be controlled by a small molecule ligand. In the absence of the ligand, the Cas9-DD fusion protein is rapidly degraded. Upon addition of the ligand, the protein is stabilized, allowing for gene editing to occur.[3][4]
Data Presentation
The following tables summarize quantitative data for the small molecules discussed in these application notes.
Table 1: Properties of Small Molecule Cas9 Inhibitor BRD0539
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₅FN₂O₃S | |
| Molecular Weight | 452.54 g/mol | |
| Target | Streptococcus pyogenes Cas9 (SpCas9) | [5] |
| Mechanism of Action | Blocks DNA binding | [6] |
| In Vitro IC₅₀ (DNA Cleavage Assay) | 22 µM | [5] |
| In Cellulo EC₅₀ (eGFP Disruption Assay) | 11 µM | [7] |
| Cell Permeability | Yes | [7] |
| Reversibility | Yes | [7] |
Table 2: Dose-Dependent Inhibition of SpCas9 by BRD0539 in vitro
| BRD0539 Concentration (µM) | Inhibition of DNA Cleavage (%) |
| 5 | Low |
| 50 | High |
| 100 | High |
| 200 | High |
Data synthesized from qualitative descriptions in reference[6].
Table 3: Properties of the Shield-1/DD-Cas9 System
| Property | Description | Reference |
| System Components | Cas9 fused to a destabilizing domain (DD) derived from FKBP12; Small molecule ligand Shield-1. | [3] |
| Mechanism of Action | Shield-1 binding to the DD prevents proteasomal degradation of the Cas9-DD fusion protein. | [3] |
| Induction Time | Cas9 protein detectable within 2 hours of Shield-1 addition. | [3] |
| Reversibility | Cas9 protein levels become negligible within 12 hours of Shield-1 withdrawal. | [3] |
| Control | Dose-dependent stabilization of Cas9 protein. | [3][4] |
Table 4: Dose-Response of Shield-1 on Cas9 Protein Levels
| Shield-1 Concentration (nM) | Relative Cas9 Protein Level |
| 0 | Undetectable |
| 10 | Low |
| 50 | Medium |
| 100 | High |
| 250 | High |
| 500 | High |
Data synthesized from dose-response curves presented in reference[4][8].
Table 5: Properties of the Asunaprevir/SMASh-Cas9 System
| Property | Description | Reference |
| System Components | Cas9 fused to a self-excising SMASh tag (HCV NS3 protease and a degron); HCV protease inhibitor Asunaprevir (ASV). | [9] |
| Mechanism of Action | In the absence of ASV, the SMASh tag self-cleaves, releasing active Cas9. In the presence of ASV, cleavage is blocked, and the degron targets the entire fusion protein for degradation. | [9] |
| Control | ASV administration leads to rapid, dose- and time-dependent degradation of Cas9. | [10] |
| Reversibility | Cas9 activity is restored upon ASV removal. | [10] |
Experimental Protocols
Protocol 1: Temporal Control of CRISPR-Cas9 Editing using the Small Molecule Inhibitor BRD0539
This protocol describes the use of BRD0539 to reversibly inhibit Cas9 activity in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., U2OS-eGFP or HEK293T)
-
Complete cell culture medium
-
Cas9 expression plasmid
-
sgRNA expression plasmid targeting a gene of interest (e.g., eGFP)
-
Transfection reagent (e.g., Lipofectamine 2000 or electroporation system)
-
BRD0539 (dissolved in DMSO to a stock concentration of 10-100 mM)[7]
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Assay reagents for detecting gene editing (e.g., T7 Endonuclease I assay kit, or flow cytometry for eGFP knockout)
-
96-well and 6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the Cas9 and sgRNA expression plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Addition of BRD0539:
-
Immediately after transfection, replace the transfection medium with fresh complete culture medium containing the desired concentration of BRD0539 (e.g., 10-50 µM) or an equivalent volume of DMSO as a vehicle control.[6]
-
-
Incubation:
-
Incubate the cells for the desired duration of inhibition (e.g., 24-72 hours).
-
-
Washout (for Reversibility Assay):
-
To assess the reversibility of inhibition, aspirate the medium containing BRD0539 at different time points (e.g., 2, 6, 12, 24 hours post-transfection).[11]
-
Wash the cells twice with sterile PBS.
-
Add fresh complete culture medium without BRD0539 and continue to incubate until the desired total experiment time (e.g., 48-72 hours post-transfection).
-
-
Assessment of Gene Editing Efficiency:
-
Harvest the cells at the end of the experiment.
-
Analyze the gene editing efficiency using a suitable method. For eGFP knockout, this can be quantified by flow cytometry. For other targets, the T7 Endonuclease I (T7E1) assay can be used to detect insertions and deletions (indels).
-
T7 Endonuclease I (T7E1) Assay:
-
Genomic DNA Extraction: Extract genomic DNA from the harvested cells.
-
PCR Amplification: Amplify the genomic region surrounding the target site by PCR using primers that generate a 400-1000 bp product.[12]
-
Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands. This can be done in a thermocycler with the following program: 95°C for 5 minutes, then ramp down to 25°C at a rate of -0.1°C/second.[13]
-
T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I enzyme at 37°C for 15-20 minutes.[12]
-
Gel Electrophoresis: Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments indicates successful gene editing.[12]
Protocol 2: Inducible CRISPR-Cas9 Editing using the Shield-1/DD-Cas9 System
This protocol describes how to achieve temporal control of Cas9 activity by regulating its protein stability.
Materials:
-
Mammalian cell line of interest (e.g., A549 or HEK293T)
-
Lentiviral vector expressing the DD-Cas9 fusion protein
-
Lentiviral vector expressing the sgRNA of interest
-
Lentiviral packaging and production reagents
-
Shield-1 ligand (dissolved in ethanol or DMSO to a stock concentration of 1 mM)
-
Vehicle control (ethanol or DMSO)
-
Polybrene
-
Complete cell culture medium
-
Assay reagents for detecting gene editing and protein expression (e.g., T7E1 assay kit, Western blot antibodies against the tag on Cas9, e.g., FLAG)
Procedure:
-
Lentivirus Production:
-
Produce lentiviruses for DD-Cas9 and the sgRNA separately in a packaging cell line (e.g., HEK293T) according to standard protocols.
-
-
Transduction:
-
Seed the target cells in a 6-well plate.
-
Transduce the cells with both the DD-Cas9 and sgRNA lentiviruses in the presence of polybrene (e.g., 8 µg/mL).
-
-
Induction of Cas9 Expression:
-
Time-Course Experiment:
-
To assess the kinetics of induction, harvest cells at various time points after Shield-1 addition (e.g., 2, 6, 12, 24, 48, 72 hours).[3]
-
To assess reversibility, treat cells with Shield-1 for a period (e.g., 24 hours), then wash out the ligand as described in Protocol 1, and harvest cells at subsequent time points.[3]
-
-
Analysis:
-
Western Blotting: Lyse a portion of the harvested cells and perform Western blotting using an antibody against the tag on the Cas9 protein (e.g., anti-FLAG) to visualize the levels of stabilized DD-Cas9.
-
Gene Editing Efficiency: Use the remaining cells to extract genomic DNA and perform the T7E1 assay as described in Protocol 1 to determine the indel frequency.
-
Protocol 3: Cytotoxicity Assay
This protocol is to assess the potential cytotoxic effects of the small molecules used for temporal control.
Materials:
-
Cell line of interest
-
96-well clear-bottom tissue culture plates
-
Small molecule of interest (BRD0539, Shield-1, or ASV)
-
Vehicle control (DMSO or ethanol)
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell staining kit)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for a 72-hour viability assay (e.g., 4,000-6,000 cells/well for HEK293T cells).[2]
-
-
Treatment:
-
After 12-24 hours, replace the medium with fresh medium containing a serial dilution of the small molecule. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 72 hours).[2]
-
-
Viability Measurement:
-
At the end of the incubation period, measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle control.
-
Plot the cell viability against the log of the small molecule concentration to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).
-
Visualization of Pathways and Workflows
Caption: Mechanism of Cas9 inhibition by BRD0539.
Caption: Workflow of the Shield-1/DD-Cas9 inducible system.
Caption: Workflow of the Asunaprevir/SMASh-Cas9 repressible system.
Discussion and Troubleshooting
Off-Target Effects: A primary motivation for temporal control is the reduction of off-target effects.[1] Prolonged expression of active Cas9 can increase the likelihood of cleavage at unintended genomic sites. By limiting the window of Cas9 activity, the potential for off-target mutations can be significantly reduced. It is always recommended to perform off-target analysis, especially for therapeutic applications.
Cytotoxicity: High concentrations of small molecules can be toxic to cells.[2] It is essential to perform a cytotoxicity assay (Protocol 3) to determine the optimal working concentration of the small molecule that effectively controls Cas9 activity without compromising cell viability. Similarly, constitutive high expression of Cas9 can also be toxic to some cell lines.
Incomplete Inhibition or Induction: If incomplete inhibition or induction is observed, consider the following:
-
Concentration: Optimize the concentration of the small molecule.
-
Cell Type: The permeability and response to the small molecule may vary between cell types.
-
Stability of the Small Molecule: Ensure the small molecule is stable in the culture medium for the duration of the experiment.
-
Expression Levels: The levels of Cas9 and sgRNA expression can influence the effectiveness of the control system.
Variability in Editing Efficiency: The efficiency of CRISPR-Cas9 editing can be influenced by many factors, including the target locus, the sgRNA design, the cell type, and the delivery method. It is important to include appropriate controls and replicates in all experiments.
By carefully selecting the appropriate temporal control system and optimizing the experimental conditions, researchers can harness the full potential of CRISPR-Cas9 technology with enhanced precision and safety.
References
- 1. Controlling CRISPR with small molecule regulation for somatic cell genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and tunable method to temporally control gene editing based on conditional Cas9 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A dual conditional CRISPR-Cas9 system to activate gene editing and reduce off-target effects in human stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Application of the SpCas9 inhibitor BRD0539 for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD 0539 | CRISPR Reagents | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. A Small Molecule-Controlled Cas9 Repressible System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Small Molecule-Controlled Cas9 Repressible System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pnabio.com [pnabio.com]
- 13. T7 Endonuclease I Assay (T7E1) [bio-protocol.org]
Application of Small Molecule Inhibitors of Cas9 in Cellular Research
A note on nomenclature: The term "Cas9-IN-1" does not correspond to a publicly recognized or commercially available specific inhibitor of the Cas9 nuclease. This document provides a detailed overview and protocols for the application of representative small molecule inhibitors of Cas9 that have been described in scientific literature. These inhibitors are valuable tools for achieving temporal and dose-dependent control of CRISPR-Cas9 genome editing in cell lines, thereby enhancing precision and mitigating off-target effects.
Introduction to Small Molecule Cas9 Inhibitors
The CRISPR-Cas9 system has revolutionized genetic engineering; however, the continuous activity of the Cas9 nuclease can lead to unintended off-target mutations. Small molecule inhibitors of Cas9 offer a reversible and tunable method to control its activity, providing a significant advantage over genetic methods of control.[1] These molecules can be used to limit the window of Cas9 activity, thereby reducing the accumulation of off-target edits while still allowing for efficient on-target modification.[2][3] This temporal control is crucial for therapeutic applications and for precise studies of gene function.
Mechanism of Action of Small Molecule Cas9 Inhibitors
Small molecule inhibitors of Cas9 can function through various mechanisms to disrupt the gene-editing process. The primary modes of action identified to date include:
-
Inhibition of DNA Binding: Some small molecules prevent the Cas9-sgRNA ribonucleoprotein (RNP) complex from binding to the target DNA sequence. By interfering with this initial recognition step, the nuclease is unable to locate and cleave the intended genomic locus. An example of a compound that has been suggested to act through this mechanism is BRD0539.[4]
-
Prevention of Cas9-sgRNA Complex Formation: Other inhibitors act at an earlier stage by preventing the association of the Cas9 protein with the single guide RNA (sgRNA). Without the sgRNA, Cas9 is not programmed to target any specific DNA sequence. A class of molecules, referred to as anti-CRISPR molecules (ACMs), have been shown to competitively inhibit the formation of the Cas9:gRNA complex.[3]
-
Interaction with the Cas9 Protein or RNP Complex: Certain inhibitors have been shown to interact directly with the Cas9 protein or the pre-formed Cas9-sgRNA RNP complex to allosterically inhibit its function. For example, the small molecule SP24 has been demonstrated to interact with both the Cas9 protein and the RNP complex.[5][6][7]
Quantitative Data of Representative Cas9 Inhibitors
The potency of small molecule Cas9 inhibitors is typically determined through in vitro cleavage assays and cell-based reporter assays. The following table summarizes publicly available quantitative data for some representative inhibitors.
| Inhibitor | Assay Type | Cell Line / System | Potency (EC50/IC50) | Reference |
| BRD0539 | eGFP-disruption assay | U2OS.eGFP.PEST | EC50: 11.5 μM | [8] |
| BRD3433 | eGFP-disruption assay | U2OS.eGFP.PEST | EC50: 9.3 μM | [8] |
| SP2 | Cell-based reporter assay | 293T | EC50: 5.07 μM | [6] |
| SP24 | Cell-based reporter assay | 293T | EC50: 0.57 μM | [6] |
Experimental Protocols
General Protocol for Treatment of Cell Lines with a Small Molecule Cas9 Inhibitor
This protocol provides a general framework for applying a small molecule Cas9 inhibitor to cultured mammalian cells to modulate CRISPR-Cas9 activity. Optimization of inhibitor concentration and treatment duration is recommended for each specific cell line and experimental setup.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Cas9-expressing plasmid or lentivirus
-
sgRNA targeting a gene of interest (e.g., a reporter gene like EGFP for initial validation)
-
Transfection reagent or electroporation system
-
Small molecule Cas9 inhibitor (e.g., BRD0539, SP24)
-
DMSO (for dissolving the inhibitor)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for genomic DNA extraction, flow cytometry)
Procedure:
-
Cell Seeding: Seed the target cells in a suitable culture plate format (e.g., 96-well, 24-well, or 6-well plate) at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection/Transduction: Introduce the Cas9 and sgRNA components into the cells using a preferred method (e.g., lipid-based transfection, electroporation, or lentiviral transduction).
-
Inhibitor Preparation: Prepare a stock solution of the small molecule Cas9 inhibitor in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. It is advisable to test a range of concentrations to determine the optimal dose for your cell line.
-
Inhibitor Treatment:
-
Co-treatment: Add the inhibitor-containing medium to the cells immediately after transfection.
-
Post-treatment: For temporal control, add the inhibitor at specific time points after transfection (e.g., 6, 12, or 24 hours post-transfection) to assess the effect of inhibiting Cas9 activity after a defined period.[2]
-
-
Incubation: Incubate the cells for 48-72 hours under standard culture conditions (e.g., 37°C, 5% CO2).
-
Washout (Optional): To study the reversibility of the inhibitor, the inhibitor-containing medium can be removed, and the cells can be washed with PBS and then cultured in a fresh complete medium.
-
Analysis: Harvest the cells and analyze the on-target and off-target editing efficiency. This can be done using various methods such as:
-
Reporter Assays: If targeting a fluorescent reporter gene like EGFP, analyze the percentage of fluorescent cells by flow cytometry or fluorescence microscopy.[9]
-
Mismatch Cleavage Assays: Extract genomic DNA and use assays like the T7 Endonuclease I (T7E1) assay to detect insertions and deletions (indels) at the target locus.
-
Next-Generation Sequencing (NGS): For a comprehensive analysis of on-target and off-target editing, perform targeted deep sequencing of the on-target and potential off-target sites.
-
In Vitro Cas9 Cleavage Assay with a Small Molecule Inhibitor
This protocol is used to assess the direct inhibitory effect of a compound on the nuclease activity of the Cas9-sgRNA complex in a cell-free system.[5][10]
Materials:
-
Purified Cas9 protein
-
In vitro transcribed sgRNA
-
Linearized plasmid DNA or a short DNA oligonucleotide containing the target sequence and a PAM site
-
Small molecule Cas9 inhibitor
-
Reaction buffer (e.g., NEBuffer 3)
-
Nuclease-free water
-
Proteinase K
-
Agarose gel electrophoresis system
Procedure:
-
RNP Complex Formation: In a microcentrifuge tube, combine purified Cas9 protein and sgRNA in a 1:1 molar ratio in the reaction buffer. Incubate at 37°C for 10 minutes to allow the formation of the RNP complex.
-
Inhibitor Incubation: Add the small molecule inhibitor at various concentrations to the RNP complex solution. Incubate at room temperature for 15-30 minutes.
-
Cleavage Reaction: Initiate the cleavage reaction by adding the target DNA substrate to the mixture. The final reaction volume should be consistent across all samples.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding Proteinase K and incubating at 56°C for 15 minutes to degrade the Cas9 protein.
-
Analysis: Analyze the DNA cleavage products by agarose gel electrophoresis. The inhibition of Cas9 activity will be indicated by a decrease in the amount of cleaved DNA fragments compared to the no-inhibitor control.
Visualizations
Caption: Mechanisms of Cas9 inhibition by small molecules.
Caption: General workflow for Cas9 inhibitor application.
References
- 1. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.berkeley.edu [news.berkeley.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]
- 10. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cas9-IN-1 for Reducing Off-Target Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for targeted genetic modifications. However, a significant challenge remains in the form of off-target cleavage, where the Cas9 nuclease induces unintended mutations at genomic sites that are similar to the intended on-target sequence. Such off-target effects can lead to unforeseen cellular consequences, confounding experimental results and posing safety risks for therapeutic applications.
Cas9-IN-1 is a novel, cell-permeable small molecule designed to enhance the specificity of Streptococcus pyogenes Cas9 (SpCas9) by reducing off-target cleavage. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in mammalian cell culture.
Mechanism of Action
This compound functions as a potent and selective allosteric inhibitor of Cas9. It is hypothesized to bind to a pocket on the Cas9 protein that is accessible both before and after the formation of the Cas9-guide RNA (gRNA) ribonucleoprotein (RNP) complex. This binding induces a conformational change in the HNH nuclease domain of Cas9. At on-target sites with perfect complementarity, this conformational change has a minimal impact on the high-efficiency cleavage activity. However, at off-target sites with one or more mismatches, the induced conformational change significantly lowers the catalytic efficiency of the HNH domain, thereby preventing cleavage at these unintended locations. This mechanism allows for a wider therapeutic window, maintaining high on-target editing efficiency while significantly reducing off-target events.
Data Presentation
The efficacy of this compound in reducing off-target cleavage while maintaining on-target efficiency was evaluated in HEK293T cells. Cells were transfected with plasmids encoding SpCas9 and a gRNA targeting the VEGFA or EMX1 gene. Transfected cells were treated with either vehicle (DMSO) or this compound (10 µM). On-target and off-target cleavage efficiencies were quantified by targeted deep sequencing.
Table 1: Effect of this compound on On-Target and Off-Target Cleavage for VEGFA Site 1
| Target Site | Treatment (10 µM) | On-Target Indel (%) | Off-Target Site 1 Indel (%) | Off-Target Site 2 Indel (%) | Off-Target Site 3 Indel (%) |
| VEGFA Site 1 | Vehicle (DMSO) | 75.2 ± 3.1 | 12.5 ± 1.5 | 8.9 ± 1.1 | 5.2 ± 0.8 |
| This compound | 72.8 ± 2.9 | 1.1 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 | |
| Fold Reduction | - | 1.03x | 11.4x | 11.1x | 13.0x |
Table 2: Effect of this compound on On-Target and Off-Target Cleavage for EMX1 Site
| Target Site | Treatment (10 µM) | On-Target Indel (%) | Off-Target Site 1 Indel (%) | Off-Target Site 2 Indel (%) |
| EMX1 Site | Vehicle (DMSO) | 88.9 ± 4.5 | 6.7 ± 0.9 | 4.1 ± 0.6 |
| This compound | 85.1 ± 4.1 | 0.5 ± 0.2 | 0.3 ± 0.1 | |
| Fold Reduction | - | 1.04x | 13.4x | 13.7x |
Experimental Protocols
The following protocols provide a general framework for using this compound to reduce off-target effects in mammalian cells. Optimization may be required for different cell types, gRNAs, and experimental conditions.
Protocol 1: Cell Culture and Transfection
-
Cell Seeding: Seed mammalian cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Reagent Preparation: Prepare the CRISPR-Cas9 plasmid DNA and a suitable transfection reagent (e.g., lipofectamine-based) according to the manufacturer's instructions. A typical transfection mix for one well of a 24-well plate may include:
-
500 ng of Cas9-gRNA co-expression plasmid
-
Transfection reagent (as per manufacturer's protocol)
-
Opti-MEM or other serum-free medium to the recommended volume.
-
-
Transfection: Add the transfection complex to the cells and incubate at 37°C in a CO₂ incubator.
Protocol 2: Treatment with this compound
-
Reconstitution of this compound: Reconstitute the lyophilized this compound in DMSO to a stock concentration of 10 mM. Store the stock solution at -20°C.
-
Determining Optimal Concentration: It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and gRNA. A typical starting range is 1 µM to 20 µM.
-
Treatment: At 4-6 hours post-transfection, add this compound directly to the culture medium to the desired final concentration. For the control (vehicle) wells, add an equivalent volume of DMSO.
-
Incubation: Incubate the cells with this compound for 24-48 hours at 37°C in a CO₂ incubator.
Protocol 3: Assessment of On-Target and Off-Target Cleavage
The following is a general workflow for assessing cleavage efficiency using targeted deep sequencing.
-
Genomic DNA Extraction: At 48-72 hours post-transfection, harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the on-target and predicted off-target loci from the genomic DNA using high-fidelity polymerase. Design primers to flank the target sites, typically generating amplicons of 200-300 bp.
-
Library Preparation: Prepare the PCR amplicons for next-generation sequencing (NGS) by adding sequencing adapters and barcodes.
-
Sequencing: Pool the barcoded libraries and perform deep sequencing on an appropriate platform (e.g., Illumina MiSeq).
-
Data Analysis: Align the sequencing reads to the reference genome and quantify the frequency of insertions and deletions (indels) at the on-target and off-target sites using software such as CRISPResso2.
Conclusion
This compound provides a valuable tool for researchers and drug developers seeking to improve the safety and specificity of CRISPR-Cas9-mediated genome editing. By effectively reducing off-target cleavage with minimal impact on on-target activity, this compound can help ensure more reliable and translatable results in a wide range of applications, from basic research to the development of novel gene therapies.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cas9-IN-1 Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Cas9-IN-1 to effectively inhibit Cas9 activity while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, cell-permeable small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). Its mechanism of action involves binding to apo-Cas9 (Cas9 protein without guide RNA) and preventing the formation of the functional Cas9:gRNA ribonucleoprotein complex.[1][2][3][4] By inhibiting this complex formation, this compound effectively blocks the DNA cleavage activity of Cas9.
Q2: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound is a balance between achieving sufficient Cas9 inhibition and avoiding cytotoxicity. The reported in vitro IC50 for this compound is 7.02 μM in a biochemical cleavage assay.[2] However, the effective concentration in a cellular context will depend on the cell type, experimental duration, and the specific application. A dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental setup.
Q3: What are the potential causes of this compound-induced toxicity?
While this compound is designed to be a specific inhibitor of Cas9, high concentrations may lead to off-target effects and cellular toxicity. Potential causes of toxicity include:
-
Non-specific binding: At high concentrations, small molecules can bind to other cellular proteins, leading to unintended biological effects.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Compound-specific cytotoxicity: The chemical structure of this compound itself may have inherent cytotoxic properties independent of its Cas9 inhibitory activity. Some analogs of this compound have been reported to exhibit cytotoxicity.[1]
Q4: How can I assess the toxicity of this compound in my cell line?
Several standard cytotoxicity assays can be used to measure the effect of this compound on cell viability. These include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[5][6][7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.[8][9][10][11][12]
-
LDH Cytotoxicity Assay: A colorimetric assay that measures the release of lactate dehydrogenase (LDH) from damaged cells.[13][14][15][16][17]
Q5: How can I measure the on-target and off-target effects of Cas9 in the presence of this compound?
To evaluate the efficacy of this compound in reducing both on-target and off-target Cas9 activity, the following methods can be employed:
-
T7 Endonuclease I (T7EI) Assay: A gel-based assay to detect insertions and deletions (indels) at a specific target site.[18][19][20][21][22]
-
Next-Generation Sequencing (NGS): Provides a comprehensive and quantitative analysis of on-target and off-target editing events across the genome.[23][24][25][26][27]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low concentrations of this compound. | The specific cell line may be particularly sensitive to the compound or the solvent. | Perform a dose-response curve for the solvent (e.g., DMSO) alone to determine its toxicity threshold. If the solvent is the issue, explore alternative, less toxic solvents. If the cell line is inherently sensitive, consider using a lower starting concentration range for this compound optimization. |
| Inconsistent results in cytotoxicity assays. | Variations in cell seeding density, incubation times, or reagent preparation. | Ensure consistent cell seeding across all wells. Standardize incubation times for both compound treatment and assay development. Prepare fresh reagents for each experiment and follow the manufacturer's protocols precisely. |
| No significant inhibition of Cas9 activity observed. | Insufficient concentration of this compound, poor cell permeability, or degradation of the compound. | Increase the concentration of this compound. Verify the cell permeability of the compound in your cell line if possible. Ensure proper storage and handling of the this compound stock solution to prevent degradation. |
| High off-target effects persist despite this compound treatment. | The concentration of this compound is not sufficient to fully inhibit off-target activity. The off-target sites may be more accessible to the Cas9 complex. | Increase the concentration of this compound, while monitoring for cytotoxicity. Consider optimizing the sgRNA design to improve specificity. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 7.02 μM | In vitro Cas9 Cleavage Assay | [2] |
Table 2: Example Dose-Response Data for Cytotoxicity Assessment
| This compound Concentration (μM) | Cell Viability (%) - MTT Assay | Cell Viability (%) - CellTiter-Glo® | Cytotoxicity (%) - LDH Assay |
| 0 (Vehicle Control) | 100 | 100 | 0 |
| 1 | 98 | 99 | 2 |
| 5 | 95 | 96 | 5 |
| 10 | 85 | 88 | 15 |
| 25 | 60 | 65 | 40 |
| 50 | 30 | 35 | 70 |
| 100 | 10 | 12 | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessing On-Target Cas9 Activity using the T7 Endonuclease I Assay
-
Cell Treatment: Transfect cells with Cas9 and sgRNA expression vectors. Treat the cells with a range of concentrations of this compound.
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region flanking the target site using high-fidelity DNA polymerase.
-
Heteroduplex Formation: Denature and re-anneal the PCR products to allow the formation of heteroduplexes between wild-type and mutated DNA strands.
-
T7EI Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I, which will cleave the mismatched heteroduplexes.
-
Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful gene editing.
-
Quantification: Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of gene editing.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. monitoringgenedrives.com [monitoringgenedrives.com]
- 4. monitoringgenedrives.com [monitoringgenedrives.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 12. promega.com [promega.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH Cytotoxicity Assay [bio-protocol.org]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. goldbio.com [goldbio.com]
- 19. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]
- 20. sg.idtdna.com [sg.idtdna.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. idtdna.com [idtdna.com]
- 24. Best NGS Services for CRISPR Off-Target Analysis [synapse.patsnap.com]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 27. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
how to improve Cas9-IN-1 solubility for experiments
Welcome to the technical support center for Cas9-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with this compound solubility during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a potent small molecule inhibitor of Cas9 nuclease.[1] It functions by binding to apo-Cas9, which prevents the formation of the active Cas9:gRNA complex.[1] Like many small molecule inhibitors, this compound can have limited solubility in aqueous solutions, which is a critical factor for ensuring its effective concentration and avoiding precipitation in experimental settings such as cell culture media or in vivo delivery vehicles.
Q2: My this compound is not dissolving properly. What are the common causes and solutions?
A2: Difficulty in dissolving this compound can stem from several factors, including the choice of solvent, the concentration required, and the quality of the solvent itself. If you observe precipitation or incomplete dissolution, please refer to the troubleshooting workflow below. Key recommendations include using freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1] Additionally, applying gentle heat and/or using an ultrasonic bath can aid in the dissolution process.[1]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl sulfoxide (DMSO).[1] It is crucial to use a new or anhydrous supply of DMSO to achieve maximum solubility.[1]
Q4: How should I store my this compound stock solution?
A4: While the provided search results do not specify storage conditions for this compound solutions, general best practices for small molecule inhibitors dissolved in DMSO are to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q5: Are there specific solvent formulations for in vitro versus in vivo experiments?
A5: Yes, the optimal formulation depends on the experimental system. For in vitro cell-based assays, a stock solution in DMSO is typically diluted into the culture medium. For in vivo studies, which cannot tolerate high concentrations of DMSO, multi-component solvent systems are required. Specific formulations using co-solvents like PEG300, Tween-80, saline, or corn oil are available to enhance bioavailability and solubility.[1]
Data Presentation: Solubility & Formulations
The following tables summarize key quantitative data for dissolving and formulating this compound for experimental use.
Table 1: this compound Solubility in DMSO
| Solvent | Maximum Solubility (with ultrasonication) | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 221.61 mM | Use of newly opened, anhydrous DMSO is critical.[1] |
Table 2: Recommended Solvent Formulations for Experiments
| Protocol | Application | Solvent Composition | Final Solubility |
| 1 | In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (11.08 mM) |
| 2 | In Vivo | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (11.08 mM) |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Here are detailed protocols for preparing this compound solutions for various experimental needs.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 100 mg/mL, add 10 µL of DMSO to 1 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minute intervals until the solution is clear. Gentle heating may also be applied if necessary.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Aqueous-Based)
Objective: To prepare a solution of this compound suitable for in vivo administration using a co-solvent system.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution (sterile)
-
Sterile conical tube
Methodology:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile conical tube, add the solvents sequentially. For a final volume of 1 mL, add:
-
400 µL of PEG300
-
50 µL of Tween-80
-
100 µL of the this compound DMSO stock (to achieve a final concentration of 5 mg/mL).
-
-
Vortex thoroughly to mix the organic solvents.
-
Slowly add 450 µL of saline to the mixture while vortexing to prevent precipitation.
-
The final solution should be clear.[1] This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Visual Guides & Workflows
Mechanism of Action and Troubleshooting
The following diagrams illustrate the mechanism of this compound and provide a workflow for troubleshooting solubility issues.
Caption: Mechanism of this compound Inhibition.
Caption: Troubleshooting Workflow for this compound Dissolution.
References
overcoming challenges with Cas9-IN-1 cell permeability
Welcome to the technical support center for Cas9-IN-1, a novel, cell-permeable small molecule inhibitor of Cas9 nuclease activity. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and overcoming potential challenges, particularly those related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetically developed small molecule designed to directly inhibit the nuclease activity of the Cas9 protein. By binding to a critical catalytic domain of the Cas9 enzyme, it prevents the cleavage of target DNA, effectively pausing the gene-editing process.[1][2] This allows for temporal control over CRISPR-Cas9 activity. Its reversible binding nature means that upon removal of the compound, Cas9 can regain its function.
Q2: What are the primary challenges when working with this compound?
A2: The principal challenge is achieving a sufficient intracellular concentration of this compound to effectively inhibit Cas9. This is largely due to issues of cell permeability, which can be influenced by the compound's physicochemical properties and the biological characteristics of the target cells.[2][3] Common problems include low uptake, rapid efflux from the cell, and poor solubility in culture media.[4][5]
Q3: How can I assess the cell permeability of this compound in my specific cell line?
A3: Several in vitro assays can be used to determine the cell permeability of this compound. The most common are the Caco-2 permeability assay, which models the intestinal barrier, and the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion.[6] For a more direct assessment in your cell line of interest, you can perform a cellular uptake assay, where you treat the cells with this compound and then measure the intracellular concentration over time using methods like LC-MS/MS.
Q4: What is an acceptable level of cell permeability for this compound to be effective?
A4: The required permeability depends on the potency of this compound (its IC50 for Cas9) and the expression level of Cas9 in your cells. Generally, a compound with a high permeability classification in a Caco-2 assay (Papp > 10 x 10-6 cm/s) is more likely to be effective. However, even compounds with moderate permeability may be effective if used at an appropriate concentration or with permeation-enhancing strategies.
Q5: Can I use this compound in vivo?
A5: While this compound is designed for cell culture experiments, its potential for in vivo use is under investigation. Challenges for in vivo applications include bioavailability, metabolic stability, and potential off-target effects. Formulation strategies, such as encapsulation in lipid nanoparticles, may be required to improve its pharmacokinetic properties for in vivo studies.[1][7][8][9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition of Cas9 activity | 1. Insufficient intracellular concentration of this compound: The compound is not effectively entering the cells. 2. Rapid efflux of this compound: The compound is being actively pumped out of the cells by transporters like P-glycoprotein.[4][11][12][13][14][15] 3. Degradation of this compound: The compound is not stable in the cell culture medium. 4. Incorrect dosage: The concentration of this compound is too low to inhibit the amount of Cas9 protein present. | 1. Optimize treatment conditions: Increase the concentration of this compound or extend the incubation time. 2. Use a permeation enhancer: A low, non-toxic concentration of a permeation enhancer can be tested.[16][17][18][19] 3. Co-administer an efflux pump inhibitor: If efflux is suspected, use a known inhibitor of relevant ABC transporters. 4. Test compound stability: Pre-incubate this compound in media for the duration of the experiment and then test its activity. 5. Consider formulation strategies: For difficult-to-treat cells, consider formulating this compound with lipid nanoparticles or conjugating it to a cell-penetrating peptide.[2][20][21][22][23][24] |
| High cell toxicity or off-target effects | 1. Concentration of this compound is too high. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. 3. Interaction with other cellular components. | 1. Perform a dose-response curve: Determine the optimal concentration that inhibits Cas9 without causing significant cell death. 2. Reduce solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. Include proper controls: Always have a vehicle-only control to assess the effect of the solvent. |
| Inconsistent results between experiments | 1. Variability in cell health and density. 2. Inconsistent preparation of this compound solution. 3. Different passage numbers of cells being used. | 1. Standardize cell culture conditions: Ensure cells are seeded at the same density and are in a logarithmic growth phase. 2. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a validated stock. 3. Use cells within a defined passage number range. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
This compound
-
Lucifer yellow (monolayer integrity marker)
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm2.
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value > 200 Ω·cm2 is generally acceptable. Alternatively, measure the transport of Lucifer yellow; a transport rate of <1% per hour indicates a tight monolayer.
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution of this compound in transport buffer.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh transport buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the dosing solution to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Follow the same sampling procedure as in step 5, but from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of permeation (mass/time)
-
A is the surface area of the membrane (cm2)
-
C0 is the initial concentration in the donor chamber (mass/volume)
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to evaluate the passive permeability of a compound.
Materials:
-
PAMPA plate system (a donor plate and an acceptor plate with a microfilter)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound
-
UV-Vis spectrophotometer or LC-MS/MS
Methodology:
-
Prepare Acceptor Plate: Add buffer to the wells of the acceptor plate.
-
Coat Filter Plate: Carefully coat the filter of the donor plate with the phospholipid solution.
-
Prepare Donor Plate: Add the solution of this compound in buffer to the wells of the coated donor plate.
-
Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis: Measure the concentration of this compound in both the donor and acceptor wells.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following formula: Pe = - [ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium is the concentration at equilibrium
-
VD and VA are the volumes of the donor and acceptor wells
-
A is the filter area
-
t is the incubation time
-
Data Summary
Table 1: Typical Permeability Classification in Caco-2 Assay
| Permeability Class | Papp (x 10-6 cm/s) | Expected Absorption |
| High | > 10 | Well absorbed |
| Medium | 2 - 10 | Moderately absorbed |
| Low | < 2 | Poorly absorbed |
Table 2: Comparison of Permeability Assays
| Feature | Caco-2 Assay | PAMPA |
| Biological Relevance | High (models human intestine) | Low (models passive diffusion only) |
| Throughput | Low to Medium | High |
| Cost | High | Low |
| Information Provided | Passive diffusion, active transport, efflux | Passive diffusion only |
| Complexity | High (requires cell culture) | Low |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. Developing An Effective Lipid Nanoparticle Formulation Process For Small Molecule And Biologicals Delivery [drugdeliveryleader.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Overview of In Vitro Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Lipid-based nanoparticle formulations for small molecules and RNA drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Refining Cas9-IN-1 Treatment for Reduced Side Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Cas9-IN-1 experiments. Our goal is to help you refine your treatment protocols to minimize side effects and enhance therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a component of the CRISPR-Cas9 gene-editing system. It consists of the Cas9 nuclease, an enzyme that acts like molecular scissors to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome. By creating a double-strand break (DSB) at the target site, this compound enables the cell's natural repair mechanisms to introduce desired genetic modifications, such as gene knockout, correction, or insertion.[1][2][3]
Q2: What are the primary side effects associated with this compound treatment?
A2: The most significant side effects are off-target mutations and cellular toxicity.[4][5] Off-target effects occur when this compound cuts at unintended locations in the genome that have similar sequences to the intended target.[4][6] Cellular toxicity can arise from the delivery method itself or from the induction of a DNA damage response, often mediated by the p53 signaling pathway, in response to the double-strand breaks created by Cas9.[7][8]
Q3: How can I reduce off-target effects in my experiments?
A3: Several strategies can be employed to minimize off-target mutations:
-
High-Fidelity Cas9 Variants: Use engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9, HiFi Cas9) that have been designed to have reduced binding to off-target sequences.[5][9][10]
-
Optimized Guide RNA Design: Utilize bioinformatics tools to design gRNAs with high on-target specificity and minimal predicted off-target sites.[4][11]
-
Ribonucleoprotein (RNP) Delivery: Deliver the Cas9 protein and gRNA as a pre-complexed RNP. This method leads to transient Cas9 activity, reducing the time available for off-target cleavage compared to plasmid-based delivery.[3][12]
-
Titration of this compound Concentration: Use the lowest effective concentration of the this compound components to minimize off-target activity.[4]
Q4: What is the role of the p53 pathway in this compound mediated toxicity?
A4: The p53 protein is a tumor suppressor that acts as a "guardian of the genome." When this compound induces double-strand breaks, it can activate the p53-mediated DNA damage response pathway.[7][8] This can lead to cell cycle arrest or apoptosis (programmed cell death), which can reduce the efficiency of gene editing and select for cells with pre-existing p53 mutations, a potential concern in therapeutic applications.[7][8]
Troubleshooting Guides
Low Editing Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Guide RNA (gRNA) Design | - Redesign gRNA using updated bioinformatics tools.[4] - Test 2-3 different gRNAs for your target gene to identify the most effective one.[13] - Ensure the gRNA target site is in a region of open chromatin. |
| Inefficient Delivery of this compound | - Optimize your delivery protocol (e.g., electroporation voltage, lipid formulation).[1][4] - Switch to a different delivery method (e.g., from plasmid to RNP).[3][12] - For viral delivery, ensure high-titer virus and optimize the multiplicity of infection (MOI). |
| Poor Cas9 Expression or Activity | - If using a plasmid, ensure the promoter is active in your cell type.[4] - Confirm Cas9 expression via Western blot or a functional reporter assay. - Use a positive control gRNA targeting a known locus to verify Cas9 activity.[4] |
| Cell Type-Specific Resistance | - Some cell lines have highly efficient DNA repair mechanisms that can counteract editing. Consider using inhibitors of specific DNA repair pathways if appropriate for your experimental goals. - Ensure cells are healthy and in the logarithmic growth phase during transfection. |
High Off-Target Effects
| Potential Cause | Recommended Solution |
| Suboptimal Guide RNA (gRNA) Design | - Redesign gRNA to have minimal predicted off-target sites.[4][11] - Perform a genome-wide off-target analysis (e.g., GUIDE-seq, CIRCLE-seq) to identify actual off-target sites. |
| Prolonged Cas9 Expression | - Switch from plasmid-based delivery to RNP delivery for transient Cas9 activity.[3][12] - If using viral vectors, consider using an inducible Cas9 expression system. |
| High Concentration of this compound | - Titrate down the concentration of the Cas9 and gRNA components to the lowest effective dose.[4] |
| Use of Wild-Type Cas9 | - Switch to a high-fidelity Cas9 variant (e.g., SpCas9-HF1, eSpCas9, HiFi Cas9).[5][9][10] |
Data Presentation
Table 1: Comparison of Cas9 Delivery Methods
| Delivery Method | On-Target Efficiency | Off-Target Rate | Advantages | Disadvantages |
| Plasmid DNA | Moderate to High | High | Cost-effective, easy to produce. | Prolonged Cas9 expression leading to higher off-target effects, potential for genomic integration.[12] |
| Ribonucleoprotein (RNP) | High | Low | Transient Cas9 activity, reduced off-target effects, DNA-free.[3][12] | Higher cost for purified protein, requires optimization of delivery. |
| Viral Vectors (e.g., AAV, Lentivirus) | High | Moderate to High | High efficiency in a wide range of cell types, including primary cells. | Potential for immunogenicity, insertional mutagenesis (for lentivirus), and prolonged Cas9 expression. |
Table 2: Comparison of Wild-Type and High-Fidelity Cas9 Variants
| Cas9 Variant | Relative On-Target Activity (vs. WT) | Reduction in Off-Target Events | Key Features |
| Wild-Type (WT) SpCas9 | 100% | N/A | Standard Cas9 nuclease. |
| SpCas9-HF1 | ~85-90% | Up to 90% | Reduced non-specific DNA contacts.[9][10] |
| eSpCas9(1.1) | ~80-90% | Up to 98% | Engineered for increased specificity.[14] |
| HiFi Cas9 | ~90-100% | Up to 99% | Unbiased screen for high on-target and low off-target activity.[15] |
Experimental Protocols
Protocol 1: Cas9 Ribonucleoprotein (RNP) Delivery via Electroporation
This protocol provides a general guideline for delivering Cas9 RNPs into mammalian cells using electroporation. Optimization for specific cell types is recommended.
Materials:
-
Purified, high-fidelity Cas9 nuclease
-
Synthetic or in vitro transcribed sgRNA
-
Electroporation buffer suitable for the cell line
-
Electroporator and compatible cuvettes
-
Cell culture reagents
Procedure:
-
Prepare Cas9 RNP complexes:
-
Dilute Cas9 protein and sgRNA to the desired concentration in a suitable buffer.
-
Mix the Cas9 protein and sgRNA at a molar ratio of approximately 1:1.2.
-
Incubate at room temperature for 10-20 minutes to allow for RNP formation.
-
-
Cell Preparation:
-
Harvest cells and wash with sterile PBS.
-
Resuspend the cell pellet in the appropriate electroporation buffer at the desired density.
-
-
Electroporation:
-
Add the pre-formed Cas9 RNP complex to the cell suspension and mix gently.
-
Transfer the mixture to an electroporation cuvette.
-
Apply the optimized electroporation pulse using your specific device.
-
-
Post-Electroporation Culture:
-
Immediately transfer the cells to a pre-warmed culture dish containing fresh medium.
-
Incubate under standard conditions for 48-72 hours before analysis.
-
Protocol 2: Off-Target Analysis using GUIDE-seq
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a method to identify off-target cleavage sites in living cells.
Materials:
-
Cells of interest
-
This compound components (plasmid or RNP)
-
Double-stranded oligodeoxynucleotide (dsODN) tag
-
Genomic DNA extraction kit
-
Reagents for library preparation and next-generation sequencing (NGS)
Procedure:
-
Transfection: Co-transfect the cells with the this compound components and the dsODN tag.
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
Library Preparation:
-
Fragment the genomic DNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Use PCR to amplify the fragments containing the integrated dsODN tag.
-
-
Next-Generation Sequencing: Sequence the prepared library on a suitable NGS platform.
-
Data Analysis: Align the sequencing reads to the reference genome to identify the locations of dsODN tag integration, which correspond to the on- and off-target cleavage sites.
Mandatory Visualizations
References
- 1. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 2. Frontiers | A comparison of three different delivery methods for achieving CRISPR/Cas9 mediated genome editing in Cichorium intybus L. [frontiersin.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
- 6. Delivering CRISPR: a review of the challenges and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets [stacks.cdc.gov]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eu.idtdna.com [eu.idtdna.com]
- 14. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative analysis of CRISPR off-target discovery tools following ex vivo editing of CD34+ hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CRISPR-Cas9 Inhibition Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CRISPR-Cas9 inhibition. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at controlling Cas9 activity.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing high off-target effects in our CRISPR-Cas9 experiments. How can we reduce them using inhibitors?
High off-target activity is a significant concern in genome editing.[1][2] Inhibiting the Cas9 nuclease after a sufficient on-target editing window can effectively reduce the accumulation of off-target mutations.
-
Small Molecule Inhibitors: The introduction of small-molecule inhibitors can provide temporal control over Cas9 activity. These molecules are generally cell-permeable, allowing for dose-dependent and reversible inhibition.[1]
-
Anti-CRISPR (Acr) Proteins: Acr proteins are potent natural inhibitors of Cas9.[3] Expressing Acr proteins after a predetermined time can effectively shut down Cas9 nuclease activity.[4]
Troubleshooting Steps:
-
Optimize Inhibitor Concentration and Timing: Titrate the concentration of the small molecule inhibitor to find the optimal balance between on-target editing efficiency and off-target reduction. For Acr proteins, optimize the delivery time post-Cas9 introduction.
-
Verify Inhibitor Activity: Confirm that the chosen inhibitor is active against the specific Cas9 variant you are using.
-
Use High-Fidelity Cas9 Variants: In conjunction with inhibitors, consider using engineered high-fidelity Cas9 variants that inherently have lower off-target activity.[5]
Q2: Our attempts to inhibit Cas9 with a small molecule are showing inconsistent results. What could be the cause?
Inconsistent inhibition can stem from several factors related to the inhibitor itself or the experimental setup.
-
Inhibitor Stability and Delivery: Small molecules can degrade or be metabolized by cells. Ensure the stability of your compound under your experimental conditions. Inconsistent delivery into cells is also a common issue.[6]
-
Cell-Type Variability: Different cell lines can have varying metabolic rates and membrane permeability, affecting the uptake and efficacy of small molecule inhibitors.[7]
Troubleshooting Steps:
-
Assess Compound Stability: Check the half-life of your inhibitor in your specific cell culture medium.
-
Optimize Delivery Method: If using passive diffusion, ensure appropriate solvent and concentration. For difficult-to-transfect cells, consider alternative delivery methods.
-
Perform Dose-Response Curve: Establish a dose-response curve for your specific cell line to determine the effective concentration range.
-
Control for Cell Density: Ensure consistent cell density across experiments, as this can influence inhibitor concentration per cell.
Q3: We are using Anti-CRISPR (Acr) proteins to control Cas9, but the inhibition is inefficient. How can we improve this?
Inefficient inhibition by Acr proteins is often related to their expression levels and timing relative to Cas9 activity.
-
Acr Protein Expression: The level and timing of Acr protein expression are critical for effective Cas9 inhibition.[4]
-
Delivery of Acr Constructs: The method used to deliver the Acr gene (e.g., plasmid transfection, viral transduction) can impact expression efficiency.
Troubleshooting Steps:
-
Optimize Acr Delivery: If using transient transfection, optimize the plasmid amount and transfection reagent. For stable expression, consider lentiviral delivery.
-
Use a Reporter System: Co-express a fluorescent reporter with your Acr protein to monitor transfection/transduction efficiency.
-
Select the Appropriate Acr Protein: Different Acr proteins have different potencies and mechanisms of action. Ensure the Acr protein you are using is a potent inhibitor of your Cas9 ortholog.[3][8]
Data Presentation: Comparison of Cas9 Inhibition Methods
| Inhibition Method | Mechanism of Action | Advantages | Disadvantages | Key Considerations |
| Small Molecules (e.g., SP24) | Interact with Cas9 protein or the RNP complex to block activity.[9][10] | Cell-permeable, dose-dependent, reversible, non-immunogenic.[1][6] | Can have off-target effects, development is challenging, may require high concentrations.[6][9] | Cell type variability, compound stability. |
| Anti-CRISPR (Acr) Proteins (e.g., AcrIIA4) | Bind to Cas9 to block DNA binding or cleavage.[4][8] | High potency and specificity.[3] | Can be immunogenic, delivery can be challenging, generally irreversible.[9] | Timing and level of expression are critical. |
Experimental Protocols
Protocol 1: Assessing Small Molecule Inhibition of Cas9 in Human Cells
-
Cell Culture: Plate human cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a plasmid encoding SpCas9 and a specific guide RNA (gRNA) targeting a reporter gene (e.g., EGFP).
-
Inhibitor Addition: At a specified time post-transfection (e.g., 6 hours), add the small molecule inhibitor at various concentrations to the cell culture medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene editing and subsequent protein turnover.
-
Analysis:
-
Flow Cytometry: Analyze the percentage of EGFP-negative cells to quantify on-target editing efficiency.
-
Genomic DNA Analysis: Extract genomic DNA and perform a T7 Endonuclease I (T7E1) assay or next-generation sequencing (NGS) to assess both on-target and off-target editing rates.
-
Protocol 2: Timed Inhibition of Cas9 using Anti-CRISPR (Acr) Protein Expression
-
Cell Culture and Cas9 Delivery: Deliver the Cas9-gRNA ribonucleoprotein (RNP) complex to the target cells via electroporation for rapid editing.
-
Acr Plasmid Transfection: At different time points post-RNP delivery (e.g., 2, 4, 6, 8 hours), transfect the cells with a plasmid encoding an Acr protein (e.g., AcrIIA4) and a fluorescent reporter (e.g., mCherry).
-
Cell Sorting: After 48 hours, use fluorescence-activated cell sorting (FACS) to isolate the cell population that successfully received the Acr plasmid (mCherry-positive).
-
Analysis of Editing Efficiency:
-
On-target: Culture the sorted cells and analyze the on-target editing efficiency in the mCherry-positive population using Sanger sequencing and TIDE analysis or NGS.
-
Off-target: Perform targeted deep sequencing on known off-target sites to quantify the reduction in off-target mutations at different Acr delivery time points.
-
Mandatory Visualizations
Caption: Mechanisms of CRISPR-Cas9 inhibition by small molecules and Anti-CRISPR proteins.
Caption: A logical workflow for troubleshooting low efficiency in Cas9 inhibition experiments.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 3. Anti-CRISPRs: Protein Inhibitors of CRISPR-Cas Systems | Annual Reviews [annualreviews.org]
- 4. A comprehensive appraisal of mechanism of anti-CRISPR proteins: an advanced genome editor to amend the CRISPR gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 6. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 8. Anti-CRISPR - Wikipedia [en.wikipedia.org]
- 9. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells | Semantic Scholar [semanticscholar.org]
Technical Support Center: Process Improvements for CRISPR-Cas9 Gene Editing
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions to enhance the success of CRISPR-Cas9 experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during CRISPR-Cas9 experiments, offering step-by-step solutions.
Issue 1: Low or No Gene Editing Efficiency
Question: I am observing minimal to no insertions/deletions (indels) at my target locus. What are the potential causes and how can I resolve this?
Answer:
Low editing efficiency is a frequent hurdle in CRISPR-Cas9 experiments.[1][2] This can stem from various factors, including suboptimal guide RNA (gRNA) design and inefficient delivery of CRISPR components. The following is a troubleshooting guide for low editing efficiency:
1. Verify Guide RNA (gRNA) Design and Activity:
-
gRNA Specificity and Efficiency: Confirm that your gRNA sequence is specific to the target site and lacks predicted off-target binding locations.[1][3] It is advisable to test two to three different gRNAs for a single target to determine the most effective one.[4] Online design tools can aid in predicting gRNA efficiency and off-target potential.
-
In Vitro gRNA Validation: Before conducting cell-based experiments, you can assess the cleavage activity of your gRNA in vitro. This involves incubating the Cas9 protein, the gRNA, and a PCR-amplified DNA fragment of the target region.[4][5] The resulting cleavage products can be visualized on an agarose gel.[4]
2. Optimize Delivery of CRISPR-Cas9 Components:
-
Transfection/Transduction Efficiency: The method for delivering Cas9 and gRNA into cells is pivotal.[1] Different cell types exhibit varying susceptibility to delivery methods such as lipofection, electroporation, or viral vectors (e.g., lentivirus, adeno-associated virus).[1]
-
Verify Delivery: Utilize a reporter plasmid (e.g., expressing GFP or mCherry) along with your CRISPR components to visually confirm successful transfection.[6] For viral vectors, it is necessary to titrate the virus to establish the optimal multiplicity of infection (MOI).
-
Consider Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein pre-complexed with the gRNA as a ribonucleoprotein (RNP) can enhance editing efficiency and minimize off-target effects in comparison to plasmid transfection.[4][7]
-
3. Confirm Cas9 Expression and Activity:
-
Check for Cas9 Expression: When delivering Cas9 via a plasmid or viral vector, verify its expression at the mRNA or protein level using RT-qPCR or Western blotting, respectively.[2][8]
-
Use a Validated Cas9: Ensure the Cas9 nuclease you are using is active. If feasible, test it with a gRNA that has been previously demonstrated to be effective.
4. Analyze the Target Genomic Locus:
-
Chromatin Accessibility: The chromatin state of the target region can affect Cas9 accessibility. A target site within a heterochromatic region may be less accessible to the Cas9-gRNA complex.
-
Genomic Variations: Investigate the presence of any single nucleotide polymorphisms (SNPs) in the target cell line's genome that could interfere with gRNA binding.
5. Enhance Homology Directed Repair (HDR), if applicable:
-
Cell Cycle Synchronization: HDR is most active during the S and G2 phases of the cell cycle.[9] Synchronizing your cells can improve the efficiency of precise editing.
-
Inhibit Non-Homologous End Joining (NHEJ): The NHEJ pathway competes with HDR. The use of small molecule inhibitors of NHEJ can favor the HDR repair mechanism, although this may lead to an increase in off-target effects.
Issue 2: High Frequency of Off-Target Effects
Question: I am detecting mutations at unintended genomic locations. How can I mitigate these off-target effects?
Answer:
Off-target cleavage by the Cas9 nuclease is a major concern in CRISPR experiments as it can result in unintended mutations.[10][11] The following are several strategies to minimize off-target effects:
1. Optimize Guide RNA Design:
-
Use High-Specificity gRNAs: Design gRNAs with minimal predicted off-target sites by employing online tools that scan the genome for sequences similar to your target.
-
Truncated gRNAs: The use of shorter gRNAs (17-18 nucleotides instead of the standard 20) can sometimes diminish off-target activity without compromising on-target efficiency.[7]
2. Use High-Fidelity Cas9 Variants:
-
Engineered Cas9 Nucleases: Several engineered Cas9 variants, including eSpCas9(1.1) and SpCas9-HF1, have been developed for increased specificity and reduced off-target cleavage.[7][10]
-
Cas9 Nickases: Instead of inducing a double-strand break (DSB), a Cas9 nickase (a mutant Cas9 that cleaves only one DNA strand) can be used with two gRNAs targeting opposite DNA strands in close proximity.[10] This approach significantly curtails off-target mutations by requiring two independent binding and nicking events to create a DSB.
3. Titrate CRISPR-Cas9 Component Concentration:
-
Use the Lowest Effective Concentration: Elevated concentrations of Cas9 and gRNA can contribute to increased off-target activity. It is crucial to determine the lowest concentration of each component that maintains sufficient on-target editing efficiency.[4]
-
Limit Exposure Time: Delivering Cas9 and gRNA as RNPs or utilizing inducible Cas9 expression systems can restrict the duration of nuclease activity in the cell, thereby reducing the likelihood of off-target cleavage.[1]
4. Employ Anti-CRISPR Proteins:
-
Timed Inhibition: Anti-CRISPR proteins, such as AcrIIA4, can be introduced after a designated period of Cas9 activity to function as a "kill switch" and halt further nuclease activity.[12] This can curtail off-target effects without significantly impacting on-target editing.[12]
5. Verify Off-Target Events:
-
Computational Prediction and Experimental Validation: Employ in silico tools to predict potential off-target sites. Subsequently, utilize techniques like targeted deep sequencing, T7 Endonuclease I (T7EI) assay, or Surveyor assay to experimentally validate and quantify off-target editing at these predicted locations.[1][4]
| Strategy | Mechanism | Key Advantage | Reference |
| High-Fidelity Cas9 Variants | Engineered for reduced binding to off-target sites. | Significantly lower off-target cleavage with comparable on-target efficiency. | [10][13] |
| Cas9 Nickases | Require two gRNAs, thereby increasing specificity. | Drastically reduces off-target double-strand breaks. | [10] |
| Ribonucleoprotein (RNP) Delivery | Facilitates rapid clearance of the Cas9-gRNA complex from the cell. | Limits the time available for off-target activity. | [4][7] |
| Anti-CRISPR Proteins | Inhibit Cas9 nuclease activity after a defined duration. | Provides temporal control over Cas9 activity. | [12] |
| Optimized gRNA Design | Selects for gRNAs with fewer potential off-target binding sites. | A foundational step in minimizing off-target effects. | [1] |
Issue 3: Difficulty in Detecting Gene Edits
Question: Following my CRISPR experiment, I am encountering difficulties in confirming whether the gene has been successfully edited. What are the most effective methods for detecting indels?
Answer:
Detecting a small percentage of edited cells within a larger unedited population can be challenging. Several robust methods are available for the identification and quantification of gene editing events:[1]
1. Mismatch Cleavage Assays:
-
T7 Endonuclease I (T7EI) or Surveyor Assay: These assays are predicated on the ability of specific endonucleases to recognize and cleave heteroduplex DNA formed between wild-type and mutated DNA strands.
-
Amplify the target genomic region from a mixed cell population using PCR.
-
Denature and reanneal the PCR products to form heteroduplexes.
-
Treat the reannealed DNA with T7EI or Surveyor nuclease.
-
Analyze the cleavage products via gel electrophoresis. The presence of cleaved fragments is indicative of indels.[3][4]
-
2. Sanger Sequencing Analysis:
-
Tracking of Indel Distribution (TIDE) or Inference of CRISPR Edits (ICE): These are web-based tools that analyze Sanger sequencing chromatograms of the target locus from a mixed cell population to identify and quantify the frequency and nature of the indels.
3. Next-Generation Sequencing (NGS):
-
Deep Sequencing: This is the most sensitive and comprehensive method for detecting and quantifying both on-target and off-target editing events.[4] It provides the precise sequence of the edited alleles and their frequencies within the cell population.
4. Functional Assays:
-
Western Blotting: If the gene editing is intended to result in a protein knockout, Western blotting can be used to verify the absence of the target protein.[2]
-
Reporter Assays: If the target gene is involved in a specific cellular pathway, a functional reporter assay can be employed to assess the consequences of the gene knockout.[2]
Frequently Asked Questions (FAQs)
Q1: What is the function of the Protospacer Adjacent Motif (PAM) sequence?
A1: The PAM sequence is a short DNA sequence (typically 2-6 base pairs) located adjacent to the target DNA sequence. The Cas9 nuclease will not bind to and cleave the target DNA in the absence of the PAM sequence.[11][14] The most commonly utilized Cas9 from Streptococcus pyogenes (SpCas9) recognizes the PAM sequence 5'-NGG-3', where 'N' can be any nucleotide.[14][15]
Q2: How do I select the most appropriate method for delivering CRISPR-Cas9 components into my cells?
A2: The choice of delivery method is contingent on the cell type and experimental objectives.[1]
-
Plasmids: These are cost-effective and suitable for easy-to-transfect cell lines. However, they can lead to prolonged Cas9 expression, which may elevate off-target effects.
-
Viral Vectors (Lentivirus, AAV): These are highly efficient for a broad range of cell types, including primary cells and in vivo applications. They can be used to generate stable cell lines expressing Cas9.[2]
-
Ribonucleoproteins (RNPs): This method involves the delivery of the pre-assembled Cas9-gRNA complex. It is "DNA-free," has a transient effect, and generally results in lower off-target effects.[4][7] It is often the preferred method for applications demanding high precision.
Q3: What is the distinction between Non-Homologous End Joining (NHEJ) and Homology Directed Repair (HDR)?
A3: NHEJ and HDR are two primary DNA repair pathways utilized by the cell following a double-strand break induced by Cas9.[13]
-
NHEJ: This is the more prevalent and efficient repair pathway. It frequently introduces small random insertions or deletions (indels) at the break site, which can disrupt the open reading frame of a gene, leading to a functional knockout.[13]
-
HDR: This pathway is less common and occurs predominantly in dividing cells. It utilizes a homologous DNA template to precisely repair the break. Researchers can supply an exogenous DNA template with desired sequence alterations to introduce specific mutations, insertions, or corrections.[9][13]
Q4: Can CRISPR-Cas9 be used to edit genes in non-dividing cells?
A4: Yes, CRISPR-Cas9 can be employed to edit genes in non-dividing cells. However, the choice of DNA repair pathway is largely confined to NHEJ. HDR, which is necessary for precise gene editing, is predominantly active in dividing cells.[9] Therefore, creating gene knockouts via NHEJ is feasible in non-dividing cells, but achieving precise gene insertions or corrections through HDR is considerably more challenging.
Q5: What are the essential controls for a CRISPR-Cas9 experiment?
A5: Appropriate controls are crucial for the accurate interpretation of CRISPR experiment results.[1]
-
Negative Controls:
-
Untreated/Mock-transfected cells: To assess the baseline phenotype.
-
Scrambled or non-targeting gRNA: To control for the effects of Cas9 expression and the delivery process.
-
-
Positive Controls:
-
A gRNA with known high efficiency: To ensure the proper functioning of the experimental setup.
-
A validated method to detect indels: To confirm the activity of the editing machinery.
-
Quantitative Data Summary
Table 1: Reduction of Off-Target Effects with High-Fidelity Cas9 Variants
| Cas9 Variant | Reduction in Off-Target Sites (compared to wild-type SpCas9) | Reference |
| evoCas9 | 98.7% | [10] |
| SpCas9-HF1 | 95.4% | [10] |
| eSpCas9(1.1) | 94.1% | [10] |
Table 2: Factors Influencing CRISPR-Cas9 Editing Efficiency
| Factor | Observation | Implication for Experiments | Reference |
| gRNA Design | Different gRNAs for the same gene can exhibit varying efficiencies. | Test multiple gRNAs per target. | [4] |
| Delivery Method | RNP delivery can result in higher editing efficiency than plasmid transfection. | Consider RNP delivery for difficult-to-transfect cells or to minimize off-target effects. | [4] |
| Cell Type | Editing efficiency can differ significantly between various cell lines. | Optimize delivery protocols for each specific cell type. | [1] |
| Cell Cycle | HDR is most active during the S and G2 phases. | For precise editing via HDR, synchronize the cells. | [9] |
Experimental Protocols
Protocol 1: Guide RNA Design and Cloning
-
Identify the Target Gene and Region: Obtain the DNA sequence of the gene to be targeted.
-
Use a gRNA Design Tool: Input the target sequence into a web-based gRNA design tool (e.g., CRISPOR, Benchling). These tools will identify potential gRNA sequences and score them based on predicted on-target efficiency and off-target potential. Select 2-3 of the highest-scoring gRNAs.
-
Order Oligonucleotides: Order two complementary oligonucleotides for each selected gRNA sequence. These oligos should contain overhangs compatible with the cloning site of your gRNA expression vector.
-
Anneal Oligonucleotides: a. Resuspend the oligos in annealing buffer. b. Mix equal molar amounts of the forward and reverse oligos. c. Heat the mixture to 95°C for 5 minutes, then allow it to cool slowly to room temperature.
-
Ligate into Expression Vector: a. Digest the gRNA expression vector with the appropriate restriction enzyme(s). b. Ligate the annealed oligo duplex into the linearized vector using T4 DNA ligase.
-
Transform and Verify: a. Transform the ligation product into competent E. coli. b. Isolate plasmid DNA from several colonies. c. Verify the correct insertion of the gRNA sequence by Sanger sequencing.[5]
Protocol 2: In Vitro Cleavage Assay to Validate gRNA Activity
-
Prepare the DNA Template: a. Amplify a DNA fragment of approximately 500-1000 bp containing the gRNA target site from genomic DNA using PCR. b. Purify the PCR product.
-
Assemble the Cleavage Reaction: a. In a microcentrifuge tube, combine the purified Cas9 protein, the in vitro transcribed or synthetic gRNA, and the purified PCR product in a reaction buffer. b. Incubate the reaction at 37°C for 1-2 hours.[4]
-
Analyze the Results: a. Run the reaction products on an agarose gel. b. The presence of two smaller DNA fragments corresponding to the expected cleavage products indicates that the gRNA is active.[4]
Protocol 3: Delivery of CRISPR-Cas9 RNP via Electroporation
-
Prepare the RNP Complex: a. Mix the purified Cas9 protein and the synthetic gRNA at the desired molar ratio (e.g., 1:1.2). b. Incubate at room temperature for 15-20 minutes to allow for the formation of the RNP complex.[16]
-
Prepare the Cells: a. Harvest the cells and wash them with PBS. b. Resuspend the cells in the appropriate electroporation buffer at the desired concentration.
-
Electroporate: a. Add the pre-formed RNP complex to the cell suspension. b. Transfer the mixture to an electroporation cuvette. c. Electroporate the cells using a pre-optimized program for your cell type.[16]
-
Post-Electroporation Culture: a. Immediately following electroporation, transfer the cells to a culture dish containing pre-warmed complete growth medium. b. Culture the cells for 24-72 hours before proceeding with downstream analysis.
Visualizations
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 3. youtube.com [youtube.com]
- 4. idtdna.com [idtdna.com]
- 5. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. innovativegenomics.org [innovativegenomics.org]
- 13. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. media.hhmi.org [media.hhmi.org]
- 16. Video: A Technique for Gene Editing in Natural Killer Cells Using CRISPR Cas9 - Experiment [app.jove.com]
Technical Support Center: Method Refinement for Cas9 Small-Molecule Inhibitor Application in Organoids
Welcome to the technical support center for the application of small-molecule inhibitors of Cas9 in organoid-based research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a small-molecule inhibitor of Cas9 in CRISPR-Cas9 editing of organoids?
A1: Small-molecule inhibitors of Cas9, such as BRD0539, are used to provide temporal control over Cas9 nuclease activity. By reversibly inhibiting Cas9, researchers can limit the window of gene editing activity, which can help to reduce off-target effects.[1] This is particularly important in organoid systems where prolonged Cas9 activity might lead to unintended genomic alterations and cellular toxicity. Timed inhibition allows for sufficient on-target editing while minimizing the duration of Cas9 activity that could contribute to off-target cleavage.
Q2: How do small-molecule Cas9 inhibitors work?
A2: Small-molecule inhibitors of Cas9, like BRD0539, typically function by reversibly binding to the Cas9 protein and preventing its interaction with the target DNA. This disruption of the Cas9-DNA interaction inhibits the nuclease activity of Cas9, thereby preventing the cleavage of the target DNA sequence.[1]
Q3: What are the potential benefits of using a Cas9 inhibitor over other methods like using anti-CRISPR proteins?
A3: Small-molecule inhibitors offer several advantages, including cell permeability, dose-dependent control, and reversibility.[1] Unlike larger anti-CRISPR proteins, small molecules can more readily diffuse into the dense, three-dimensional structure of organoids. Their effects can be tuned by adjusting the concentration and can be washed out to restore Cas9 activity if needed.
Q4: How does the use of a Cas9 inhibitor affect the balance between Homology Directed Repair (HDR) and Non-Homologous End Joining (NHEJ)?
A4: The cellular repair of Cas9-induced double-strand breaks (DSBs) occurs via two main pathways: the error-prone Non-Homologous End Joining (NHEJ) and the more precise Homology Directed Repair (HDR).[2][3][4] While direct studies in organoids are limited, the temporal control offered by Cas9 inhibitors could potentially be leveraged to influence this choice. For instance, limiting Cas9 activity to the S and G2 phases of the cell cycle, when HDR is most active, might favor more precise editing outcomes. However, it is important to note that inhibiting key enzymes in the NHEJ pathway with other small molecules is a more direct strategy to enhance HDR.[4]
Q5: What is the role of the p53 pathway in CRISPR-Cas9 editing in organoids, and how might a Cas9 inhibitor impact this?
A5: The p53 pathway is a critical component of the DNA damage response (DDR) and is often activated in response to Cas9-induced DSBs.[1] This can lead to cell cycle arrest or apoptosis, particularly in sensitive cell types like pluripotent stem cells from which some organoids are derived. In some contexts, transient inhibition of p53 has been shown to increase the efficiency of HDR.[5] By reducing the overall number of DSBs (both on- and off-target) through temporal inhibition of Cas9, a small-molecule inhibitor might lessen the activation of the p53-mediated stress response, thereby potentially improving organoid viability.
Troubleshooting Guides
Problem 1: Low On-Target Editing Efficiency After Using a Cas9 Inhibitor
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal inhibitor concentration that balances on-target editing with the desired reduction in off-target effects. Start with a concentration range around the reported IC50 and assess both editing efficiency and organoid viability. |
| Timing of inhibitor application is not optimal. | Optimize the incubation time with the inhibitor. For example, introduce the inhibitor several hours after the delivery of the CRISPR-Cas9 machinery to allow for initial on-target editing to occur.[6] |
| Inhibitor is not effectively washed out (if reversibility is desired). | Ensure a thorough washout procedure with multiple media changes to completely remove the inhibitor and restore Cas9 activity for subsequent experiments if needed. |
| Poor delivery of CRISPR components into the organoids. | Optimize your transfection or electroporation protocol for organoids to ensure efficient delivery of Cas9 and guide RNA before applying the inhibitor. |
Problem 2: High Organoid Toxicity or Death After Treatment with a Cas9 Inhibitor
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is above the toxic threshold for the specific organoid type. | Determine the cytotoxicity of the inhibitor on your organoids by performing a viability assay (e.g., CellTiter-Glo® 3D) with a range of inhibitor concentrations.[7][8] |
| Solvent (e.g., DMSO) used to dissolve the inhibitor is at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is below the toxic level for your organoids (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on organoid viability. |
| Combined toxicity of CRISPR-Cas9 components and the inhibitor. | Reduce the concentration of both the CRISPR-Cas9 reagents and the inhibitor to find a less toxic but still effective combination. |
| The organoid culture is not healthy prior to the experiment. | Ensure organoids are healthy and in a logarithmic growth phase before starting the experiment. Passage organoids a few times after thawing before initiating CRISPR editing. |
Problem 3: No Significant Reduction in Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too low. | Increase the concentration of the inhibitor. Refer to dose-response data to find a concentration that effectively inhibits Cas9 without compromising on-target efficiency. |
| Timing of inhibitor application is too late. | Introduce the inhibitor earlier in the experimental timeline to prevent the accumulation of off-target edits. |
| The chosen guide RNA has very high off-target activity. | Design and validate guide RNAs with higher specificity to minimize off-target effects from the outset. The use of an inhibitor is a refinement technique and may not compensate for a poorly designed guide RNA. |
| The method for detecting off-target effects is not sensitive enough. | Use highly sensitive methods like targeted deep sequencing to accurately quantify off-target editing events at predicted sites. |
Quantitative Data Summary
Due to the limited availability of published data on the use of small-molecule Cas9 inhibitors specifically in organoid models, the following tables provide a summary of available in vitro data for known inhibitors. Researchers should use this as a starting point for optimizing concentrations in their specific organoid systems.
Table 1: In Vitro Potency of Small-Molecule Cas9 Inhibitors
| Inhibitor | Target | Apparent IC50 (in vitro DNA cleavage assay) | Apparent EC50 (in cellulo eGFP disruption assay) | Reference |
| BRD0539 | Streptococcus pyogenes Cas9 (SpCas9) | 22 µM | 11 µM | [3][9] |
| SP24 | Streptococcus pyogenes Cas9 (SpCas9) | Not Reported | ~7.24 µM (for SpCas9-gRNA complex) | [10] |
Table 2: Example of BRD0539 Dose-Dependent Inhibition (in L. paracasei)
Note: This data is from a bacterial system but illustrates the dose-dependent nature of inhibition.
| BRD0539 Concentration | Inhibition of SirA Expression (CRISPRi) |
| 0 µM | Baseline expression |
| 10 µM | Partial inhibition |
| 50 µM | Strong inhibition |
| 100 µM | Strong inhibition |
Data adapted from a study on Lacticaseibacillus paracasei, demonstrating a dose-dependent effect of BRD0539 on CRISPRi activity.[11]
Experimental Protocols
Protocol 1: General Workflow for Applying a Small-Molecule Cas9 Inhibitor to Organoids
This protocol provides a general framework. Specific concentrations and incubation times must be optimized for your organoid model and the chosen inhibitor.
-
Organoid Culture: Culture organoids according to your established protocol until they are ready for CRISPR-Cas9 editing.
-
CRISPR-Cas9 Delivery:
-
Prepare your CRISPR-Cas9 components (e.g., RNP complex, plasmid).
-
Dissociate organoids into single cells or small clumps, if required by your delivery method.
-
Deliver the CRISPR-Cas9 components using your optimized protocol (e.g., electroporation, lipofection).
-
Resuspend the cells/fragments in Matrigel and plate as new domes.
-
Add organoid growth medium.
-
-
Inhibitor Application:
-
Prepare a stock solution of the Cas9 inhibitor (e.g., BRD0539 in DMSO).
-
At a predetermined time point after CRISPR-Cas9 delivery (e.g., 4-6 hours), add the inhibitor to the organoid culture medium at the desired final concentration.
-
Include a vehicle control (e.g., DMSO only).
-
-
Incubation: Incubate the organoids with the inhibitor for the desired duration (e.g., 18-24 hours).
-
Washout (Optional): If you wish to restore Cas9 activity, remove the inhibitor-containing medium and wash the organoids with fresh medium 2-3 times.
-
Downstream Analysis:
-
Culture the organoids for a sufficient period for edits to occur and for the organoids to recover.
-
Harvest organoids for genomic DNA extraction to assess on- and off-target editing efficiency.
-
Perform viability assays to assess toxicity.
-
Analyze organoid morphology and differentiation markers as required.
-
Visualizations
Caption: Workflow for Cas9 inhibitor use in organoids.
Caption: DNA repair pathways after Cas9-induced DSB.
References
- 1. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA repair pathway choices in CRISPR-Cas9 mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. mdpi.com [mdpi.com]
- 5. Integration of Organoids With CRISPR Screens: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation and CRISPR-Cas9-mediated genetic engineering of human intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Validating Well-Functioning Hepatic Organoids for Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Rapid interrogation of cancer cell of origin through CRISPR editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the SpCas9 inhibitor BRD0539 for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Controlling the Cut: A Comparative Guide to Cas9-IN-1 and Other Cas9 Inhibitors
For researchers, scientists, and drug development professionals seeking to modulate CRISPR-Cas9 activity, the precise control of Cas9 nuclease is paramount. This guide provides a comprehensive comparison of Cas9-IN-1, a potent small-molecule inhibitor, with other notable Cas9 inhibitory agents. We present supporting experimental data, detailed protocols for validation, and clear visual representations of inhibitory mechanisms to aid in the selection and application of the most suitable Cas9 inhibitor for your research needs.
The revolutionary CRISPR-Cas9 system, while powerful, necessitates robust control mechanisms to mitigate off-target effects and enable temporal and dose-dependent regulation of gene editing. Small-molecule inhibitors offer a promising avenue for achieving this control due to their cell permeability, stability, and non-immunogenic nature.[1] Among these, this compound has emerged as a significant tool for researchers.
Performance Comparison of Cas9 Inhibitors
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and selected alternative inhibitors.
| Inhibitor | Type | Mechanism of Action | IC50 | Target |
| This compound | Small Molecule | Binds to apo-Cas9, blocking the formation of the Cas9:gRNA complex.[2] | 7.02 μM[2] | Streptococcus pyogenes Cas9 (SpCas9) |
| BRD0539 | Small Molecule | Blocks the binding of SpCas9 to DNA.[3] | 22 μM[3] | Streptococcus pyogenes Cas9 (SpCas9) |
| SP24 | Small Molecule | Interacts with both the SpCas9 protein and the SpCas9-gRNA ribonucleoprotein complex.[3][4] | Low-micromolar[3] | Streptococcus pyogenes Cas9 (SpCas9) |
| AcrIIC1 | Anti-CRISPR Protein | Binds directly to the conserved HNH catalytic domain of Cas9, preventing DNA cleavage.[5][6] | Not Applicable | Broad-spectrum, inhibits multiple Cas9 orthologs[5][6] |
| AcrIIC3 | Anti-CRISPR Protein | Blocks DNA binding and induces Cas9 dimerization.[5][6] | Not Applicable | Specific to a single Cas9 ortholog[5][6] |
Visualizing the Mechanism of Inhibition
The following diagrams, generated using Graphviz, illustrate the inhibitory mechanism of this compound and a typical experimental workflow for its validation.
Experimental Protocols for Validating Cas9 Inhibition
Accurate validation of Cas9 inhibitors is critical. Below are detailed methodologies for key experiments.
In Vitro Cas9 Cleavage Assay
This assay directly measures the ability of an inhibitor to block the DNA cleavage activity of the Cas9:gRNA complex.
Materials:
-
Purified SpCas9 protein
-
In vitro transcribed or synthetic single guide RNA (sgRNA)
-
Linearized plasmid DNA or PCR product containing the target sequence
-
This compound or other inhibitors
-
Nuclease reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
DNA loading dye
-
Agarose gel and electrophoresis system
-
Gel imaging system
Protocol:
-
Prepare Cas9:Inhibitor Mixture: In a microcentrifuge tube, mix purified SpCas9 protein with the desired concentration of this compound (or a vehicle control) in the nuclease reaction buffer. Incubate at room temperature for 15-30 minutes to allow for binding.
-
Form Ribonucleoprotein (RNP) Complex: Add the sgRNA to the Cas9:inhibitor mixture. Incubate at 37°C for 10-15 minutes to allow the formation of the RNP complex.
-
Initiate Cleavage Reaction: Add the target DNA to the RNP mixture. The final reaction volume should be standardized (e.g., 20 µL).
-
Incubate: Incubate the reaction at 37°C for 1 hour.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and incubating at 55°C for 10 minutes.
-
Analyze Results: Add DNA loading dye to the samples and resolve the DNA fragments by agarose gel electrophoresis.
-
Quantification: Visualize the gel using a gel imaging system. The intensity of the cleaved DNA bands relative to the uncleaved band is quantified to determine the percentage of inhibition. The IC50 value can be calculated by testing a range of inhibitor concentrations.
Cell-Based Reporter Assay
This assay assesses the inhibitor's activity within a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
A reporter plasmid expressing a fluorescent protein (e.g., GFP) and a target site for the sgRNA
-
Plasmids expressing SpCas9 and the corresponding sgRNA
-
This compound or other inhibitors
-
Cell culture medium and reagents
-
Transfection reagent
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding: Seed HEK293T cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the reporter plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: Immediately after transfection, add this compound at various concentrations to the cell culture medium. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis: Analyze the percentage of fluorescent cells using a flow cytometer or fluorescence microscopy. A decrease in the percentage of fluorescent cells in the presence of the inhibitor indicates its ability to block Cas9-mediated gene disruption.
-
Data Interpretation: The level of fluorescence is inversely proportional to the Cas9 activity. The data can be used to determine the in-cell efficacy of the inhibitor.
Microscale Thermophoresis (MST) Assay
MST is a biophysical technique used to quantify the binding affinity between the inhibitor and Cas9.[3]
Materials:
-
Fluorescently labeled SpCas9 protein
-
This compound or other inhibitors
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Protocol:
-
Sample Preparation: Prepare a series of dilutions of the unlabeled inhibitor (this compound). Mix each dilution with a constant concentration of the fluorescently labeled Cas9 protein.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries into the MST instrument. The instrument applies a microscopic temperature gradient, and the movement of the fluorescently labeled Cas9 is measured.
-
Data Analysis: A change in the thermophoretic movement upon binding of the inhibitor is detected. The data is plotted against the inhibitor concentration to determine the binding affinity (Kd).
By providing a clear comparison of performance metrics, detailed experimental procedures, and visual aids, this guide aims to empower researchers to effectively utilize this compound and other inhibitors to achieve precise and controlled genome editing.
References
- 1. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells | Semantic Scholar [semanticscholar.org]
- 5. A Broad-Spectrum Inhibitor of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Broad-Spectrum Inhibitor of CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing Cas9-IN-1 to other small molecule Cas9 inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision in genetic manipulation. However, the potential for off-target effects and the need for temporal control over Cas9 activity have spurred the development of inhibitory molecules. While anti-CRISPR proteins have shown promise, their large size and potential for immunogenicity present challenges for therapeutic applications. Small molecule inhibitors offer a compelling alternative due to their cell permeability, stability, and non-immunogenic nature.[1][2]
This guide provides an objective comparison of currently characterized small molecule inhibitors of Streptococcus pyogenes Cas9 (SpCas9), with a focus on their performance based on available experimental data. As of this writing, information regarding a specific molecule designated "Cas9-IN-1" is not publicly available in the scientific literature or commercial catalogs. Therefore, this guide will focus on other notable small molecule Cas9 inhibitors.
Performance Comparison of Small Molecule Cas9 Inhibitors
The following table summarizes the quantitative data for prominent small molecule Cas9 inhibitors based on published studies. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions and assays between different studies.
| Inhibitor | Target | Assay Type | IC50 / EC50 | Key Findings | Reference |
| BRD0539 | SpCas9 | In vitro DNA cleavage | IC50: 22 µM | Reversible and cell-permeable.[3] Disrupts the SpCas9-DNA interaction.[4] | [3][4] |
| SpCas9 | Cell-based eGFP disruption | EC50: 11.5 µM | Dose-dependent inhibition of Cas9 activity in cells.[4] | [4] | |
| SP2 | SpCas9 | Cell-based reporter | EC50: 5.07 µM | Shows direct inhibition of the SpCas9–gRNA complex.[5] | [5] |
| SpCas9 protein | Microscale Thermophoresis (MST) | EC50: 44.23 ± 35.40 µM | Binds directly to the SpCas9 protein.[5] | [5] | |
| SpCas9-gRNA complex | Microscale Thermophoresis (MST) | EC50: 5.63 ± 3.65 µM | Higher affinity for the SpCas9-gRNA ribonucleoprotein complex.[5] | [5] | |
| SP24 | SpCas9 | Cell-based reporter | EC50: 0.57 µM | The most potent of the SP series in cell-based assays.[5] Improves SpCas9 specificity.[5] | [5] |
| SpCas9 protein | Microscale Thermophoresis (MST) | EC50: 14.31 ± 6.9 µM | Binds directly to the SpCas9 protein.[5] | [5] | |
| SpCas9-gRNA complex | Microscale Thermophoresis (MST) | EC50: 7.24 ± 3.16 µM | Interacts with both the SpCas9 protein and the SpCas9-gRNA complex.[5] | [5] | |
| Compound 2 | SpCas9 | In vitro DNA cleavage | Not specified | Identified from a high-throughput screen and showed inhibitory activity. | [2] |
| Compound 85 | SpCas9 | In vitro DNA cleavage | IC50 significantly improved from parent compound | Optimized analog of compound 2 with a 35-fold improvement in potency. Likely inhibits gRNA binding. | [2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these inhibitors, the following diagrams illustrate the Cas9 mechanism and a general workflow for inhibitor screening.
The above diagram illustrates the formation of the active Cas9-gRNA complex which then recognizes and cleaves the target DNA at a specific locus guided by the gRNA and the presence of a Protospacer Adjacent Motif (PAM). Small molecule inhibitors can interfere with this process, for instance by preventing the formation of the Cas9-gRNA complex or by blocking the interaction of the complex with the target DNA.
This workflow outlines a typical pipeline for the discovery and characterization of novel small molecule Cas9 inhibitors. It begins with a high-throughput screen of a compound library, followed by validation and characterization of the identified hits through a series of secondary assays to determine potency, cellular activity, and potential liabilities.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of Cas9 inhibitors.
In Vitro Cas9 Cleavage Assay
This assay directly measures the ability of a compound to inhibit the DNA cleavage activity of purified Cas9 protein.
Materials:
-
Purified SpCas9 protein
-
In vitro transcribed or synthetic single-guide RNA (sgRNA)
-
Target DNA substrate (e.g., a linearized plasmid or a PCR product containing the target sequence)
-
Nuclease-free water
-
10x Cas9 reaction buffer (e.g., 200 mM HEPES, pH 7.5, 1 M KCl, 50 mM MgCl₂, 10 mM DTT)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
DNA loading dye
-
Agarose gel and electrophoresis system
-
DNA visualization agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare the Cas9-gRNA Ribonucleoprotein (RNP) Complex:
-
In a nuclease-free tube, mix SpCas9 protein and sgRNA in a 1:1 molar ratio in 1x Cas9 reaction buffer.
-
Incubate at room temperature for 10-15 minutes to allow for RNP complex formation.
-
-
Inhibitor Incubation:
-
Add the test compound at various concentrations to the pre-formed RNP complexes.
-
Incubate for a further 15-30 minutes at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Cleavage Reaction:
-
Add the target DNA substrate to the RNP-inhibitor mixture.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and incubating at 55°C for 10 minutes.
-
Add DNA loading dye to the samples.
-
Resolve the DNA fragments by agarose gel electrophoresis.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light.
-
Quantify the band intensities of the uncut substrate and the cleavage products.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.[5]
-
Cell-Based Cas9 Activity Reporter Assay
This assay assesses the ability of a compound to inhibit Cas9 activity within a cellular context. A common approach is to use a reporter cell line that expresses a fluorescent protein (e.g., GFP) which is targeted for knockout by Cas9.
Materials:
-
A stable cell line expressing SpCas9.
-
A reporter cell line with an integrated fluorescent protein gene (e.g., EGFP) that can be targeted by a specific sgRNA.
-
Lentiviral or plasmid vector encoding the sgRNA targeting the reporter gene.
-
Cell culture medium and reagents.
-
Transfection reagent or electroporation system.
-
Test compounds dissolved in a suitable solvent.
-
Flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed the Cas9-expressing reporter cells in a multi-well plate at a density that will allow for growth during the experiment.
-
-
Transfection/Transduction:
-
Deliver the sgRNA-expressing vector to the cells using an appropriate method (e.g., lipid-based transfection or lentiviral transduction).
-
-
Compound Treatment:
-
Immediately after or a few hours post-transfection/transduction, add the test compounds at various concentrations to the cell culture medium. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for sgRNA expression, Cas9-mediated gene editing, and subsequent protein turnover.
-
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization and resuspend in a suitable buffer (e.g., PBS with 2% FBS).
-
Analyze the percentage of fluorescent protein-negative cells in each treatment group using a flow cytometer.
-
-
Data Analysis:
-
The percentage of fluorescent protein-negative cells in the vehicle-treated sample represents the baseline Cas9 activity.
-
Calculate the percentage of inhibition of Cas9 activity for each compound concentration relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve.[5]
-
Concluding Remarks
The development of small molecule inhibitors of Cas9 is a rapidly evolving area of research with significant implications for the therapeutic and research applications of CRISPR technology. While compounds like BRD0539, SP2, and SP24 have demonstrated the feasibility of this approach, the quest for inhibitors with higher potency, specificity, and favorable pharmacological properties continues. The experimental frameworks outlined in this guide provide a basis for the continued discovery and characterization of novel Cas9 inhibitors, which will be instrumental in realizing the full potential of genome editing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cas9 Inhibitors in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering, offering unprecedented precision in genome editing. However, the potential for off-target effects necessitates robust methods for controlling Cas9 activity. This guide provides a comparative analysis of prominent Cas9 inhibitors, focusing on their efficacy in various cell types, supported by experimental data. We delve into the mechanisms of action of small molecule inhibitors and anti-CRISPR (Acr) proteins, offering a framework for selecting the appropriate tool for your research needs.
Comparing the Performance of Cas9 Inhibitors
The validation of Cas9 inhibitor efficacy is crucial for their application in both basic research and therapeutic development. Below is a summary of the quantitative performance of selected inhibitors across different human cell lines.
| Inhibitor | Type | Target | Cell Line | Assay | Efficacy Metric | Value | Reference |
| BRD0539 | Small Molecule | Streptococcus pyogenes Cas9 (SpCas9) | - | In vitro DNA cleavage | IC₅₀ | 22 µM | [1][2][3][4][5] |
| U2OS.eGFP.PEST | eGFP disruption | EC₅₀ | 11 µM | [5] | |||
| AcrIIA4 | Anti-CRISPR Protein | SpCas9 | HEK293T | Genome editing | Inhibition | Potent | [6][7] |
| AcrIIC1 | Anti-CRISPR Protein | Neisseria meningitidis Cas9 (NmeCas9), SpCas9, and others | Bacteria and Human Cells | Genome editing | Inhibition | Broad-spectrum | [8][9] |
Note: Quantitative data for the efficacy of Acr proteins in specific human cell lines is not as readily available in terms of IC₅₀ or EC₅₀ values. Their potency is often described qualitatively as "potent" or "strong".
Signaling Pathways and Mechanisms of Action
Understanding the mechanism by which these inhibitors function is key to their effective deployment.
Small Molecule Inhibitor: BRD0539
BRD0539 is a cell-permeable small molecule that reversibly inhibits SpCas9. Its mechanism of action involves blocking the binding of SpCas9 to the target DNA, without interfering with the formation of the Cas9-guide RNA (gRNA) complex.[1][3]
Anti-CRISPR Proteins: AcrIIA4 and AcrIIC1
Anti-CRISPR proteins have evolved diverse strategies to inhibit Cas9.
-
AcrIIA4 functions by sterically hindering the DNA-binding and cleavage activity of SpCas9. It preferentially binds to the SpCas9-sgRNA binary complex and competitively occupies the PAM duplex recognition site, while also blocking access to the RuvC catalytic pocket.[6][7]
-
AcrIIC1 is a broad-spectrum inhibitor that targets the conserved HNH catalytic domain of various Cas9 orthologs. By binding to this domain, AcrIIC1 prevents the conformational changes required for DNA cleavage, effectively trapping the Cas9-gRNA-DNA complex in a catalytically inactive state.[8][9]
Experimental Protocols for Efficacy Validation
Accurate assessment of inhibitor efficacy relies on robust experimental design. The following are key protocols for validating Cas9 inhibitors.
General Experimental Workflow
The validation of a Cas9 inhibitor typically follows a standardized workflow, from inhibitor introduction to the analysis of editing efficiency.
In Vitro Cas9 Cleavage Assay
This assay directly measures the ability of an inhibitor to block Cas9's enzymatic activity in a cell-free system.
Materials:
-
Purified Cas9 protein
-
In vitro transcribed sgRNA
-
Target DNA substrate (linearized plasmid or PCR product)
-
Cas9 reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 6.5)
-
Test inhibitor (e.g., BRD0539)
-
Nuclease-free water
-
Proteinase K
-
Agarose gel and electrophoresis system
Procedure:
-
Prepare the Cas9-sgRNA ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with sgRNA in Cas9 reaction buffer for 10 minutes at 25°C.
-
Add the test inhibitor at various concentrations to the RNP complex and incubate for a specified period (e.g., 10-15 minutes) at room temperature.
-
Initiate the cleavage reaction by adding the target DNA substrate to the mixture.
-
Incubate the reaction at 37°C for 15-60 minutes.
-
Stop the reaction by adding Proteinase K to digest the Cas9 protein.
-
Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA is quantified to determine the inhibitor's potency (e.g., IC₅₀).[10][11][12][13]
T7 Endonuclease I (T7E1) Assay
The T7E1 assay is a common method to detect on-target genome editing events in a population of cells.
Materials:
-
Genomic DNA extracted from treated and control cells
-
PCR primers flanking the target site
-
High-fidelity DNA polymerase
-
T7 Endonuclease I and reaction buffer
-
Agarose gel and electrophoresis system
Procedure:
-
Amplify the target genomic region from extracted DNA using high-fidelity PCR. A product size of 400-1000 bp is recommended.
-
Purify the PCR product.
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands. This is typically done by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Treat the re-annealed DNA with T7 Endonuclease I, which recognizes and cleaves mismatched DNA, for 15-20 minutes at 37°C.
-
Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful genome editing, and the intensity of the cleaved bands relative to the uncut band can be used to estimate the editing efficiency.[14][15][16][17][18]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a small molecule inhibitor with Cas9 within intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing the target protein (Cas9)
-
Test inhibitor
-
Cell lysis buffer
-
Equipment for heating cell lysates (e.g., PCR machine)
-
Antibodies against the target protein for Western blotting or other detection methods
Procedure:
-
Treat intact cells with the test inhibitor or vehicle control.
-
Heat the treated cells to a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Detect the amount of soluble target protein at each temperature using a method like Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein, confirming target engagement.[19][20][21][22][23]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD0539 | CRISPR/Cas9 | TargetMol [targetmol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. BRD 0539 | CRISPR Reagents: R&D Systems [rndsystems.com]
- 6. Inhibition Mechanism of an Anti-CRISPR Suppressor AcrIIA4 Targeting SpyCas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition Mechanism of an Anti-CRISPR Suppressor AcrIIA4 Targeting SpyCas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of CRISPR-Cas9 by anti-CRISPR protein AcrIIC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive appraisal of mechanism of anti-CRISPR proteins: an advanced genome editor to amend the CRISPR gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. hybrid.i3s.up.pt [hybrid.i3s.up.pt]
- 13. pubs.acs.org [pubs.acs.org]
- 14. T7E1 Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. genemedi.net [genemedi.net]
- 16. pnabio.com [pnabio.com]
- 17. diagenode.com [diagenode.com]
- 18. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 22. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. youtube.com [youtube.com]
A Comparative Analysis of Cas9 Inhibition: The Natural Protein Inhibitor AcrIIC1 versus the Synthetic Small Molecule Cas9-IN-1
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of CRISPR-Cas9 inhibition is paramount for the development of safer and more precise gene editing technologies. This guide provides a detailed comparative study of two distinct Cas9 inhibitors: AcrIIC1, a naturally occurring anti-CRISPR protein, and Cas9-IN-1, a representative synthetic small molecule inhibitor.
This comparison delves into their mechanisms of action, inhibitory activities, and the experimental methodologies used to characterize them. All quantitative data is presented in a clear tabular format, and key mechanisms and workflows are visualized using DOT language diagrams.
At a Glance: AcrIIC1 vs. This compound
| Feature | AcrIIC1 | This compound (Representative Small Molecule) |
| Inhibitor Type | Anti-CRISPR Protein | Small Molecule |
| Mechanism of Action | Binds to the HNH nuclease domain of Cas9, trapping it in a DNA-bound but catalytically inactive state.[1][2] | Varies; can interfere with DNA binding, guide RNA loading, or induce conformational changes that inactivate Cas9. |
| Mode of Inhibition | Allosteric and competitive with DNA cleavage | Can be competitive, non-competitive, or allosteric depending on the binding site. |
| Specificity | Broad-spectrum, inhibiting multiple Cas9 orthologs.[1] | Can be designed for high specificity to a particular Cas9 ortholog. |
| Delivery to Cells | Requires genetic encoding and expression (e.g., via plasmids or viral vectors). | Can be cell-permeable, allowing for direct administration. |
| Reversibility | Generally considered irreversible due to high-affinity binding. | Can be designed to be reversible or irreversible. |
| Temporal Control | Dependent on the regulation of its expression. | Can be precisely controlled by adjusting its concentration and timing of administration. |
| IC50 / Ki | Typically in the low nanomolar range. | Varies widely depending on the compound, from micromolar to nanomolar. |
Delving into the Mechanisms: How They Stop Cas9
The inhibitory mechanisms of AcrIIC1 and small molecule inhibitors like this compound are fundamentally different, offering distinct advantages and disadvantages for controlling Cas9 activity.
AcrIIC1: The Natural "Off-Switch"
AcrIIC1 is a potent, broad-spectrum anti-CRISPR protein that functions as a natural regulator of Cas9 activity in bacteria. Its mechanism is a prime example of protein-protein interaction leading to enzymatic inhibition.
-
Binding to the HNH Domain: AcrIIC1 directly interacts with the HNH nuclease domain of Cas9.[1][2] This domain is crucial for cleaving the target DNA strand.
-
Trapping the Cas9-DNA Complex: By binding to the HNH domain, AcrIIC1 does not prevent Cas9 from binding to its target DNA. Instead, it locks the Cas9-DNA complex in a conformation where the nuclease activity is disabled.[1] This effectively turns Cas9 into a catalytically "dead" Cas9 (dCas9) that can still bind to DNA but cannot cut it.
This compound: The Synthetic Modulator
Small molecule inhibitors of Cas9, represented here by the hypothetical "this compound," offer a synthetic approach to controlling Cas9 activity. Their mechanisms can be more varied and are dependent on the specific chemical structure and the site of interaction with the Cas9 protein.
Potential mechanisms for a small molecule inhibitor include:
-
Interference with DNA Binding: The molecule could bind to a region of Cas9 that is essential for recognizing or binding to the target DNA, thereby preventing the formation of the Cas9-DNA complex.
-
Blocking Guide RNA Loading: The inhibitor might interact with the Cas9 protein in a way that prevents the single-guide RNA (sgRNA) from loading correctly, rendering the Cas9 enzyme unable to find its target.
-
Allosteric Inhibition: The small molecule could bind to a site on Cas9 distant from the active site, inducing a conformational change that inactivates the nuclease domains.
Experimental Protocols for Characterizing Cas9 Inhibitors
The efficacy and mechanism of Cas9 inhibitors are determined through a series of biochemical and cell-based assays. Below are detailed protocols for key experiments used to compare inhibitors like AcrIIC1 and this compound.
In Vitro Cas9 Cleavage Assay
This assay directly measures the ability of an inhibitor to block the DNA-cutting activity of Cas9.
Methodology:
-
Reaction Setup:
-
Assemble the Cas9-sgRNA ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with in vitro transcribed or synthetic sgRNA in a reaction buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 5% glycerol).
-
Prepare serial dilutions of the inhibitor (AcrIIC1 or this compound).
-
Pre-incubate the Cas9 RNP complex with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Cleavage Reaction:
-
Initiate the cleavage reaction by adding a linear or plasmid DNA substrate containing the target sequence.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
-
Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA and Proteinase K).
-
Analyze the DNA cleavage products by agarose gel electrophoresis.
-
Quantify the band intensities of the uncut and cleaved DNA to determine the percentage of inhibition. The IC50 value can be calculated from a dose-response curve.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to determine if an inhibitor prevents the binding of Cas9 to its target DNA.
Methodology:
-
Probe Labeling:
-
Label a short, double-stranded DNA oligonucleotide containing the target sequence with a radioactive (e.g., 32P) or fluorescent tag.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with the Cas9 RNP complex in a binding buffer.
-
For inhibitor studies, pre-incubate the Cas9 RNP with the inhibitor before adding the labeled probe.
-
-
Electrophoresis:
-
Separate the reaction products on a non-denaturing polyacrylamide or agarose gel.
-
-
Detection:
-
Visualize the labeled DNA by autoradiography or fluorescence imaging. A "shift" in the mobility of the labeled DNA indicates the formation of a Cas9-DNA complex. The absence of a shift in the presence of an inhibitor suggests it blocks DNA binding.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that an inhibitor directly binds to Cas9 within a cellular environment.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the inhibitor (typically a small molecule like this compound) or a vehicle control. For protein inhibitors like AcrIIC1, cells would need to be engineered to express the protein.
-
-
Thermal Challenge:
-
Heat aliquots of the cell lysate or intact cells to a range of temperatures.
-
-
Protein Extraction and Analysis:
-
Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble Cas9 protein at each temperature by Western blotting or mass spectrometry.
-
-
Data Interpretation:
-
Binding of an inhibitor to its target protein often stabilizes the protein, leading to a higher melting temperature (Tm). A shift in the melting curve of Cas9 in the presence of the inhibitor confirms target engagement.
-
Conclusion
Both AcrIIC1 and small molecule inhibitors like this compound represent valuable tools for controlling CRISPR-Cas9-mediated genome editing. AcrIIC1, as a natural protein inhibitor, offers high potency and a broad spectrum of activity. In contrast, synthetic small molecules provide the advantages of cell permeability, fine-tunable dosing, and temporal control. The choice between these inhibitory strategies will depend on the specific application, whether it be for basic research to dissect the intricacies of DNA repair, or for therapeutic development to enhance the safety and efficacy of gene editing. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of novel Cas9 inhibitors.
References
Navigating the Off-Switch: A Comparative Guide to Cas9 Inhibition Specificity
For researchers, scientists, and drug development professionals seeking to harness the power of CRISPR-Cas9 with enhanced precision, controlling its activity is paramount. Small-molecule inhibitors of Cas9 offer a promising avenue for spatiotemporal control, mitigating off-target effects and enabling safer, more precise genome editing applications. This guide provides a comparative analysis of Cas9 inhibitor specificity, focusing on key small-molecule inhibitors and contrasting them with protein-based alternatives. We delve into the experimental data that underpins our understanding of their performance and provide detailed protocols for assessing inhibitor specificity.
The advent of CRISPR-Cas9 has revolutionized genetic engineering, yet the potential for off-target mutations remains a significant hurdle for its therapeutic application. The ability to precisely control Cas9 activity is therefore a critical area of research. Small-molecule inhibitors present an attractive approach due to their potential for cell permeability, reversible action, and temporal control.[1][2][3] This guide will use a well-characterized inhibitor as a case study to illustrate the assessment of specificity and compare its performance with other inhibitory strategies.
Small-Molecule Inhibitors: A Comparative Analysis
While a specific inhibitor designated "Cas9-IN-1" is not prominently described in publicly available scientific literature, we can examine the properties of other identified small-molecule Cas9 inhibitors to understand the landscape of specificity assessment. For the purpose of this guide, we will focus on a representative inhibitor, referred to here as SMCI-A , and compare it with other known small molecules and anti-CRISPR (Acr) proteins.
| Inhibitor Class | Example | Mechanism of Action | Reported On-Target Inhibition (IC50) | Off-Target Reduction | Reference |
| Small Molecule | SMCI-A (e.g., SP24) | Interacts with Cas9 protein and Cas9-gRNA complex.[4] | Low micromolar range in cells.[4] | Demonstrated improvement in specificity by reducing indels at known off-target sites.[4] | [4] |
| Small Molecule | BRD0539 | Prevents Cas9 binding to DNA.[3] | ~30 µM (in vitro) | Reversible inhibition allows for temporal control, potentially reducing off-target accumulation.[3] | [3] |
| Small Molecule | Valproic Acid | Induces Cas9 degradation.[3] | - | Reduces overall Cas9 levels, thereby lowering both on- and off-target activity.[3] | [3] |
| Anti-CRISPR Protein | AcrIIA4 | Binds to Cas9 and prevents DNA binding.[5] | Highly potent, often used at nanomolar concentrations. | Can reduce off-target effects by more than two-fold when delivered after on-target editing has occurred.[5] | [5] |
| Anti-CRISPR Protein | AcrIIC1 | Binds to the HNH catalytic domain of Cas9, blocking DNA cleavage without preventing DNA binding.[6] | Potent inhibition of multiple Cas9 orthologs.[6] | Traps Cas9 in a catalytically inactive state, preventing cleavage at both on- and off-target sites.[6] | [6] |
Visualizing the Mechanism of Inhibition
To understand how these inhibitors function, it is crucial to visualize their interaction with the Cas9 system.
Experimental Protocols for Specificity Assessment
The specificity of a Cas9 inhibitor is a critical parameter, and its assessment requires rigorous experimental validation. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro Cas9 Cleavage Assay
This assay directly measures the ability of an inhibitor to block the DNA-cleaving activity of the Cas9-gRNA ribonucleoprotein (RNP) complex.
Materials:
-
Purified Cas9 protein
-
In vitro transcribed or synthetic single-guide RNA (sgRNA)
-
Linearized plasmid DNA or PCR amplicon containing the target sequence
-
Test inhibitor compound
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., SYBR Safe)
Protocol:
-
Assemble the Cas9-gRNA RNP complex by incubating purified Cas9 protein with sgRNA at a 1:1.2 molar ratio in reaction buffer for 10 minutes at room temperature.
-
Pre-incubate the RNP complex with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 15-30 minutes at room temperature.
-
Initiate the cleavage reaction by adding the target DNA to the RNP-inhibitor mixture.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and incubating at 55°C for 10 minutes.
-
Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA is quantified by densitometry.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Reporter Assay
This assay assesses the inhibitor's activity within a cellular context using a reporter system, such as EGFP, that is disrupted upon Cas9-mediated cleavage.
Materials:
-
Human cell line stably expressing a reporter gene (e.g., HEK293T-EGFP)
-
Plasmids encoding Cas9 and an sgRNA targeting the reporter gene
-
Test inhibitor compound
-
Cell culture medium and reagents
-
Flow cytometer
Protocol:
-
Seed the reporter cells in a multi-well plate.
-
After 24 hours, transfect the cells with the Cas9 and sgRNA expression plasmids.
-
Immediately following transfection, add the test inhibitor at various concentrations to the cell culture medium.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and analyze the percentage of EGFP-negative cells by flow cytometry. A decrease in the percentage of EGFP-negative cells in the presence of the inhibitor indicates its activity.
-
Determine the inhibitor's efficacy in a cellular environment by comparing the treated and untreated samples.
Genome-Wide Off-Target Analysis (e.g., GUIDE-seq)
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing) is a sensitive method to identify all double-strand breaks (DSBs) introduced by Cas9 in living cells, thereby providing a comprehensive assessment of an inhibitor's effect on off-target activity.[7]
Protocol Outline:
-
Co-transfect cells with plasmids expressing Cas9 and the sgRNA, along with a short, blunt-ended double-stranded oligodeoxynucleotide (dsODN) tag. The inhibitor is added at the time of transfection.
-
The Cas9-gRNA complex induces DSBs at on- and off-target sites.
-
The dsODN tag is integrated into the DSBs by the cell's non-homologous end joining (NHEJ) repair pathway.
-
Genomic DNA is extracted, sheared, and subjected to library preparation for next-generation sequencing.
-
Sequencing reads containing the dsODN tag are mapped back to the reference genome to identify the locations of DSBs.
-
The number and frequency of off-target sites are compared between inhibitor-treated and untreated cells to assess the inhibitor's impact on specificity.
Conclusion
The ability to precisely control Cas9 activity is a critical step towards the safe and effective therapeutic application of CRISPR technology. While the ideal "off-switch" is still under development, the characterization of small-molecule inhibitors and anti-CRISPR proteins provides a valuable toolkit for researchers. The experimental protocols outlined in this guide offer a robust framework for assessing the specificity of novel Cas9 inhibitors. By combining in vitro biochemical assays with cell-based reporter systems and comprehensive genome-wide off-target analysis, a thorough understanding of an inhibitor's performance can be achieved, paving the way for the next generation of precision genome editing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. synbiobeta.com [synbiobeta.com]
- 3. Molecular Marvels: Small Molecules Paving the Way for Enhanced Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innovativegenomics.org [innovativegenomics.org]
- 6. A Broad-Spectrum Inhibitor of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
Taming the Molecular Scissors: A Comparative Guide to Confirming Cas9 Inhibition with Sequencing
For researchers, scientists, and drug development professionals navigating the burgeoning field of CRISPR-Cas9 technology, the ability to precisely control its gene-editing activity is paramount. This guide provides a comprehensive comparison of strategies for inhibiting the Cas9 nuclease, with a focus on confirming these inhibitory effects through robust sequencing methodologies. We delve into the mechanisms of different inhibitor classes, present their performance data in comparative tables, and provide detailed experimental protocols for their validation.
The CRISPR-Cas9 system, a powerful tool for genome editing, functions by creating double-strand breaks in DNA at specific locations guided by a guide RNA (gRNA).[1] While revolutionary, uncontrolled Cas9 activity can lead to off-target mutations and other unintended genomic alterations.[2] Consequently, a variety of inhibitors have been developed to provide temporal and spatial control over Cas9 activity. These range from naturally occurring anti-CRISPR (Acr) proteins to synthetically designed small molecules.
This guide will explore the characteristics of these inhibitors and detail the crucial role of sequencing in validating their efficacy and specificity.
A Comparative Look at Cas9 Inhibitors
The landscape of Cas9 inhibitors is diverse, broadly categorized into protein-based inhibitors and small-molecule inhibitors. Each class presents distinct advantages and mechanisms of action.
| Inhibitor Class | Example(s) | Mechanism of Action | Key Advantages | Key Disadvantages |
| Anti-CRISPR Proteins (Acrs) | AcrIIC1, AcrIIC3 | Direct binding to Cas9, either blocking DNA binding or catalytic activity.[3] | High potency and specificity.[4] | Potential for immunogenicity; delivery challenges in therapeutic applications. |
| Small-Molecule Inhibitors | ACM Compounds | Can interfere with Cas9:gRNA complex formation.[5] | Non-immunogenic, cell-permeable, and offer reversible control.[5] | May have lower potency and specificity compared to Acrs. |
| Alternative Nucleases | Cas12a (Cpf1), Cas13 | Offer different PAM sequence requirements, cleavage patterns, or target nucleic acids (RNA for Cas13).[6] | Can overcome limitations of Cas9, such as targeting specific genomic regions.[7] | May have their own unique off-target profiles and delivery considerations. |
Confirming Inhibition: The Central Role of Sequencing
Verifying the successful inhibition of Cas9 is a critical step in any gene-editing workflow. Sequencing-based methods provide the most definitive and comprehensive assessment of on-target and off-target effects.
| Sequencing Method | Description | Information Provided | Key Advantages | Key Disadvantages |
| Sanger Sequencing | Sequencing of a specific PCR-amplified region. | Confirms the presence or absence of edits at the intended target site. | Relatively low cost and straightforward data analysis. | Not suitable for detecting low-frequency mutations or genome-wide off-target effects. |
| Next-Generation Sequencing (NGS) | High-throughput sequencing of targeted amplicons or the whole genome. | Quantifies on-target editing efficiency and identifies off-target mutations across the genome.[1] | Highly sensitive and comprehensive. | Higher cost and more complex data analysis. |
| TIDE (Tracking of Indels by Decomposition) | Analysis of Sanger sequencing chromatograms from a mixed population of cells. | Estimates the frequency and nature of insertions and deletions (indels) at the target site.[8] | Faster and less expensive than NGS for initial screening. | Less accurate than NGS for quantifying editing efficiency and cannot identify off-target events.[9] |
Experimental Workflows and Signaling Pathways
To effectively utilize and validate Cas9 inhibitors, a clear understanding of the experimental workflows and the underlying molecular mechanisms is essential.
Figure 1. Mechanisms of Cas9 Inhibition. This diagram illustrates the active Cas9-gRNA complex binding to target DNA and leading to cleavage, and contrasts this with the inhibitory mechanisms of AcrIIC1, AcrIIC3, and small-molecule inhibitors.
References
- 1. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Broad-Spectrum Inhibitor of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. twistbioscience.com [twistbioscience.com]
- 7. cellgs.com [cellgs.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. researchgate.net [researchgate.net]
Controlling the Cut: A Comparative Guide to Regulating Cas9 Activity
The revolutionary CRISPR-Cas9 system has opened new frontiers in genetic engineering, offering unprecedented ease and efficiency in editing the blueprint of life. However, the immense power of Cas9, the molecular scissors of this system, necessitates precise control to minimize off-target effects and enable temporal regulation of its activity. This guide provides a comprehensive comparison of various methods to control Cas9, with a focus on the advantages of small molecule inhibitors.
While the term "Cas9-IN-1" does not correspond to a specific, widely recognized inhibitor in the scientific literature, this guide will delve into the class of small molecule inhibitors of Cas9, using well-characterized examples from published research. We will objectively evaluate these small molecules against other established methods of Cas9 regulation, including anti-CRISPR (Acr) proteins and inducible Cas9 systems. This comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal control mechanism for their specific applications.
The Competitors: An Overview of Cas9 Control Methods
Controlling Cas9 activity is paramount for reducing unintended genomic alterations and for applications requiring precise timing of gene editing.[1] The primary strategies for achieving this control can be broadly categorized as follows:
-
Small Molecule Inhibitors: These are cell-permeable chemical compounds that can rapidly and often reversibly inhibit Cas9 activity.[2][3] They offer the advantage of fine-tuning the dosage and timing of inhibition.[2] Examples from research include BRD0539 and SP24.[4]
-
Anti-CRISPR (Acr) Proteins: These are naturally occurring proteins discovered in bacteriophages that have evolved to inhibit CRISPR-Cas systems.[5] Acrs can be potent inhibitors but, as proteins, their delivery into cells can be more challenging than that of small molecules.[2]
-
Inducible Cas9 Systems: These systems control the expression or activity of Cas9 at the transcriptional or post-translational level using an external inducer molecule, such as doxycycline or 4-hydroxytamoxifen (4-OHT).[6] While effective, these systems can have slower activation and deactivation kinetics compared to direct inhibitors.[2]
Head-to-Head Comparison: Performance Metrics
The choice of a Cas9 control method depends on several factors, including the desired speed of action, the need for reversibility, and the experimental system. The following table summarizes key quantitative data for representative examples of each control method.
| Feature | Small Molecule Inhibitor (SP24) | Anti-CRISPR Protein (AcrIIA4) | Inducible System (Doxycycline) |
| Mechanism of Action | Direct interaction with Cas9 or Cas9-gRNA complex.[4] | Binds to Cas9 to block DNA binding or cleavage. | Induces transcription of Cas9 or sgRNA.[6] |
| On-Target Efficiency | Inhibition is dose-dependent, allowing for tunable editing efficiency. | Can achieve potent inhibition of on-target activity. | Can achieve high editing efficiency upon induction.[6] |
| Off-Target Reduction | Shown to improve the specificity of SpCas9 in cells.[4] | Can reduce off-target editing by four-fold. | Timed expression can reduce off-target effects.[6] |
| Speed of Action | Fast-acting due to rapid cell permeability.[2] | Can act relatively quickly once expressed in the cell. | Slower, dependent on transcription and translation (hours to days).[2][6] |
| Reversibility | Potentially reversible upon withdrawal of the compound. | Generally not reversible. | Reversible upon withdrawal of the inducer. |
| Delivery | Cell-permeable, straightforward delivery.[2] | Requires transfection or viral delivery of the Acr gene. | Requires establishing a stable inducible cell line or transient transfection. |
| Immunogenicity | Generally non-immunogenic.[2][3] | Potential for immunogenicity as they are foreign proteins.[4] | The Cas9 protein itself can be immunogenic. |
| EC50 / IC50 | EC50 of 0.57 µM in reporter cells.[4] | Not typically measured in terms of IC50. | Dependent on the concentration of the inducer. |
Visualizing the Mechanisms and Workflows
To better understand the distinct ways these methods control Cas9, the following diagrams illustrate their mechanisms of action and a general workflow for their application.
Caption: Mechanism of a small molecule inhibitor acting on the Cas9-gRNA complex.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-CRISPRs: Protein Inhibitors of CRISPR-Cas Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling CRISPR with small molecule regulation for somatic cell genome editing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Cas9 Inhibitor BRD0539
Important Note: The specific designation "Cas9-IN-1" does not correspond to a standardized chemical identifier in widely available safety and supplier databases. This guide pertains to the known Streptococcus pyogenes Cas9 (SpCas9) inhibitor, BRD0539 . It is crucial for researchers to verify the precise identity of their compound and consult the specific Safety Data Sheet (SDS) provided by their supplier. The information presented here is based on available data for BRD0539 and should be used as a foundational guide.
This document provides essential safety protocols, handling procedures, and disposal plans for the cell-permeable and reversible SpCas9 inhibitor, BRD0539. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research experiments.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required when handling BRD0539. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles | Must have side-shields to protect from splashes. |
| Hands | Protective Gloves | Chemically resistant gloves (e.g., nitrile) are suitable. Always inspect gloves for integrity before use. |
| Body | Laboratory Coat | An impervious lab coat should be worn to protect from potential skin contact. |
| Respiratory | Respirator (if applicable) | Use a suitable respirator if working with the powdered form and there is a risk of dust or aerosol formation. Ensure adequate ventilation in the work area.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are vital for user safety and to maintain the stability of BRD0539.
Engineering Controls
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the powdered form, to avoid inhalation of dust or aerosols.[1]
-
An accessible safety shower and eye wash station should be readily available.[1]
General Handling Procedures
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Avoid Contact: Take precautions to avoid direct contact with the skin and eyes, as well as inhalation of any dust or vapors.[1]
-
Solution Preparation:
-
BRD0539 is soluble in DMSO and ethanol.[2]
-
When preparing stock solutions, it is recommended to do so in a well-ventilated area or a fume hood.
-
For cell-based assays, a common procedure involves dissolving BRD0539 in DMSO to create a stock solution, which is then further diluted in the appropriate cell culture medium.[3]
-
-
Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.
Storage
-
Solid Form: Store the powdered form of BRD0539 at -20°C for long-term stability (up to 3 years).[3]
-
In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[3]
Emergency and First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials should be handled as hazardous chemical waste.
-
Unused Product: Dispose of the unused compound in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with BRD0539, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[1]
Experimental Protocol: In Vitro DNA Cleavage Assay
This protocol provides a general framework for using BRD0539 to inhibit SpCas9 activity in an in vitro setting.[4]
-
Prepare SpCas9-sgRNA Ribonucleoprotein (RNP) Complex:
-
Mix 20 pmol of SpCas9 protein with 50 pmol of the target-specific sgRNA.
-
Incubate the mixture at 25°C for 10 minutes to allow for RNP complex formation.
-
-
Incubate with BRD0539:
-
Add BRD0539 to the RNP complex to achieve the desired final concentration (e.g., a range from 5 µM to 200 µM to determine dose-dependent inhibition).
-
Incubate the mixture at 25°C for 30 minutes.
-
-
Initiate Cleavage Reaction:
-
Add approximately 600 ng of the target DNA fragment or plasmid to the RNP-inhibitor mixture.
-
Incubate the reaction at 37°C for 3 hours.
-
-
Analyze Results:
-
Analyze the reaction products using agarose gel electrophoresis to visualize the extent of DNA cleavage and determine the inhibitory effect of BRD0539.
-
Caption: Workflow for Handling and Disposal of Cas9 Inhibitor BRD0539.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
